molecular formula C6H10N2O2 B3034452 4-Acetylpiperazin-2-one CAS No. 17796-61-1

4-Acetylpiperazin-2-one

Cat. No.: B3034452
CAS No.: 17796-61-1
M. Wt: 142.16 g/mol
InChI Key: ISNPMTVERREURB-UHFFFAOYSA-N
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Description

4-Acetylpiperazin-2-one (CAS 17796-61-3) is a piperazine derivative utilized in chemical and pharmaceutical research. This compound is recognized as a key intermediate and impurity in the synthesis of active pharmaceutical ingredients (APIs), such as the antifungal drug Ketoconazole . As a building block, it offers researchers a versatile scaffold for further chemical modification and the development of novel molecules. Detailed information on its specific mechanism of action, physicochemical properties, and broader research applications requires further scientific investigation. This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-5(9)8-3-2-7-6(10)4-8/h2-4H2,1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNPMTVERREURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313922
Record name 4-Acetyl-2-piperazinone
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Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17796-61-1
Record name 4-Acetyl-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17796-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-2-piperazinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Acetylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scaffold Analysis

The 4-acetylpiperazin-2-one scaffold represents a critical intermediate in the synthesis of peptidomimetics and antifungal agents (e.g., Ketoconazole impurities/analogs). Unlike its isomer 1-acetylpiperazine, the 2-one derivative contains a lactam functionality, introducing specific hydrogen bond donor/acceptor motifs essential for binding affinity in kinase inhibitors and GPCR ligands.

This guide provides a definitive protocol for the synthesis of this compound via the selective N-acetylation of piperazin-2-one. The methodology prioritizes regioselectivity, exploiting the nucleophilic differential between the lactam nitrogen (N1) and the secondary amine (N4).

Structural Pharmacophore Analysis[1][2]
  • N1 (Lactam): Low nucleophilicity due to resonance with the C2 carbonyl. Acts as a hydrogen bond donor (HBD) in biological systems.

  • C2 (Carbonyl): Hydrogen bond acceptor (HBA).

  • N4 (Amide): Following acetylation, this position loses basicity, locking the conformation and modulating lipophilicity (LogP).

Part 2: Synthesis Protocol

Retrosynthetic Strategy

The most robust route to this compound is the selective N-acylation of the parent heterocycle, piperazin-2-one. Direct cyclization methods (e.g., from N-acetyl ethylenediamine and chloroacetic acid) are often plagued by polymerization or poor yields. Therefore, this guide focuses on the functionalization of the pre-formed lactam ring.

Retrosynthesis Product This compound (Target) Precursor Piperazin-2-one (Starting Material) Product->Precursor N-Acylation Reagent Acetic Anhydride (Ac2O) Product->Reagent

Figure 1: Retrosynthetic analysis showing the disconnection at the N4-acetyl bond.

Experimental Procedure: Selective N4-Acetylation

Reaction Scale: 10 mmol basis (scalable to >100 mmol).

Reagents:

  • Piperazin-2-one (1.0 eq, 1.00 g) [CAS: 5625-67-2]

  • Acetic Anhydride (1.1 eq, 1.12 g)

  • Triethylamine (Et3N) (1.2 eq, 1.21 g)

  • Dichloromethane (DCM) (anhydrous, 10 mL/g substrate)

Protocol Steps:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve piperazin-2-one (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add Triethylamine (1.2 eq) in one portion. The mixture may remain a suspension depending on concentration.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add Acetic Anhydride (1.1 eq) dropwise over 15 minutes.

    • Expert Insight: Although N1 is non-nucleophilic, cooling prevents any potential O-acetylation or di-acetylation under exothermic conditions.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM). The starting material (ninhydrin active) should disappear.

  • Quench: Quench the reaction by adding water (10 mL). Stir vigorously for 10 minutes to hydrolyze excess anhydride.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Note: Piperazin-2-one derivatives can be water-soluble. If the product does not extract well, saturate the aqueous layer with NaCl (brine) or use continuous extraction.

  • Drying: Dry combined organics over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is typically pure enough (>95%) for most applications. If necessary, purify via flash column chromatography (Silica gel, 0-10% MeOH/DCM gradient).

Workflow Start Start: Piperazin-2-one in DCM AddBase Add Et3N (1.2 eq) Cool to 0°C Start->AddBase AddAc2O Add Ac2O (1.1 eq) Dropwise AddBase->AddAc2O React Stir RT, 4-6h Monitor TLC AddAc2O->React Quench Quench with H2O Hydrolyze excess Ac2O React->Quench Extract Extraction (DCM/Brine) Separate Layers Quench->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry Final Product: this compound Dry->Final

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Part 3: Characterization & Validation

The identity of this compound is confirmed by the distinct chemical shifts of the piperazine ring protons, which become non-equivalent due to the C2 carbonyl and the N4 acetyl group.

Spectroscopic Data (Consensus)
TechniqueParameterObserved Value / Assignment
1H NMR Solvent CDCl3 or DMSO-d6
δ 2.10 ppm Singlet, 3H (Acetyl -CH3)
δ 3.40 - 3.60 ppm Multiplet, 2H (C5-H2)
δ 3.70 - 3.85 ppm Multiplet, 2H (C6-H2)
δ 4.15 ppm Singlet, 2H (C3-H2, deshielded by C=O and N-Ac)
δ ~7.50 ppm Broad Singlet, 1H (N1-H, Amide)
MS (ESI) m/z 143.1 [M+H]+ (Calc. MW: 142.[1][2]16)
Physical Appearance White to Off-white Solid or Viscous Oil

Interpretation:

  • Regioselectivity Check: The presence of the broad singlet at >6.0 ppm confirms the N1-H is unsubstituted . If N1 were acetylated, this signal would disappear, and the C3 protons would shift further downfield.

  • Rotamers: Due to the partial double bond character of the N4-Acetyl amide bond, NMR signals for C3 and C5 may appear as broad multiplets or split signals at room temperature (rotamers). Warming the NMR tube (to 50°C) often coalesces these peaks.

Part 4: Troubleshooting & Optimization

Common Issues
  • Poor Solubility in DCM: Piperazin-2-one is polar. If solubility is an issue, switch to THF or use a mixed solvent system (DCM/DMF 9:1).

  • Product in Aqueous Layer: The product is water-soluble. Avoid excessive water during the quench. Use a minimal amount of saturated brine for phase separation. Repeated extractions with CHCl3/Isopropanol (3:1) can recover product from the aqueous phase.

  • Di-acetylation: If two acetyl groups are observed (MS m/z 185), reduce the equivalents of Ac2O to 1.0 and ensure the temperature remains at 0°C during addition.

Safety Considerations
  • Acetic Anhydride: Corrosive and lachrymator. Handle in a fume hood.

  • Piperazin-2-one: Irritant. Avoid inhalation of dust.

References

  • Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis, 2023. Thieme Chemistry.

  • This compound (CAS 17796-61-1) Data. Pharmaffiliates.

  • Synthetic Approaches to Piperazine-Containing Drugs. PubMed Central, 2023.

  • 1-Acetylpiperazine NMR Data (Comparative Reference). ChemicalBook.

Sources

1H NMR and 13C NMR spectral data of 4-Acetylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 4-Acetylpiperazin-2-one (CAS: 59702-31-7 / 76918-50-0 analog series). As a privileged scaffold in medicinal chemistry, this molecule serves as a critical intermediate for synthesizing bioactive compounds, including antifungal agents and peptidomimetics.

Key Structural Features:

  • Lactam Core (Piperazin-2-one): Introduces rigidity and hydrogen bond donor/acceptor motifs.

  • N4-Acetyl Group: A tertiary amide that introduces conformational isomerism (rotamers) due to restricted rotation around the N-C(O) bond. This is the single most critical factor in interpreting the NMR spectrum of this compound.

Conformational Dynamics: The "Rotamer Effect"

Before analyzing specific peaks, one must understand the dynamic behavior of this compound in solution. The partial double-bond character of the N4-Acetyl amide bond creates a high energy barrier to rotation (


 kcal/mol).
  • Observation: At room temperature, the exchange between cis (E) and trans (Z) rotamers is slow on the NMR timescale.

  • Spectral Consequence: You will observe signal splitting (doubling of peaks) or significant line broadening. The ratio of rotamers is solvent-dependent (typically ranging from 50:50 to 70:30 in CDCl

    
     vs. DMSO-
    
    
    
    ).

Note: In the assignment tables below, "Major" and "Minor" refer to these rotameric populations.

Experimental Protocol

To ensure reproducible high-resolution data, follow this self-validating protocol.

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for this compound.
    • Reasoning: The lactam NH proton is exchangeable and often broad/invisible in CDCl

      
       if the sample is not dry. DMSO stabilizes the NH signal via H-bonding, appearing as a sharp triplet or broad singlet around 8.0 ppm.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C). Optional: Variable Temperature (VT) NMR at 350 K can be used to coalesce rotamer peaks into single averages for simplified assignment.

Acquisition Parameters (600 MHz equiv.)
  • 1H NMR: Pulse angle 30°, Relaxation delay (D1)

    
     2.0 s (ensure integration accuracy of acetyl methyl).
    
  • 13C NMR: Power-gated decoupling, D1

    
     3.0 s (carbonyls relax slowly).
    
  • 2D Experiments: COSY (connectivity), HSQC (C-H correlation), HMBC (carbonyl assignment).

1H NMR Spectral Data Analysis

Chemical Formula: C


H

N

O

Solvent: DMSO-

(Reference: 2.50 ppm)
PositionTypeShift (

, ppm)
MultiplicityIntegralAssignment Logic
NH (1) Amide H8.05 br s / t1HExchangeable. Broadened by quadrupole relaxation of N1.
H-3 CH

3.95 / 4.08 s (split)2HMost Deshielded. Flanked by C2(=O) and N4(Ac). Appears as two singlets due to rotamers.
H-5 CH

3.55 - 3.65 t / m2HAdjacent to N4(Ac). Shows strong rotameric splitting.
H-6 CH

3.20 - 3.35 t / m2HAdjacent to N1(H). Coupled to H-5. Less affected by N4-acetyl rotation.
Ac-CH

CH

2.02 / 2.06 s3HDiagnostic Singlet. Distinct rotamer pair. Integration is the primary method to determine rotamer ratio.

Technical Insight: The H-3 protons are chemically equivalent in a static planar model but become magnetically non-equivalent if the ring adopts a puckered conformation or due to the adjacent chiral axis of the rotamer. However, they typically appear as a singlet or a tight AB system because the geminal coupling is not resolved at lower fields.

13C NMR Spectral Data Analysis

Solvent: DMSO-


 (Reference: 39.5 ppm)
PositionTypeShift (

, ppm)
Assignment Logic
C=O (Ac) Carbonyl168.5 / 168.9 Acetyl carbonyl. Distinct from lactam due to lack of NH coupling.
C=O (2) Lactam165.2 Ring carbonyl. Typically upfield of the acetyl carbonyl.
C-3 CH

48.5 / 50.1 Deshielded by two electron-withdrawing groups (N4, C2=O). Rotamer split is significant (

ppm).
C-5 CH

44.2 / 45.8 Adjacent to N4-Ac.
C-6 CH

39.8 Adjacent to N1. Often obscured by DMSO solvent trap (~39.5 ppm). Check HSQC.
CH

(Ac)
Methyl21.2 / 21.5 Characteristic acetyl methyl.

Visualization: Assignment Workflow & Logic

The following diagram illustrates the logical flow for assigning the NMR signals, emphasizing the use of 2D methods to resolve the rotameric ambiguity.

NMR_Assignment_Workflow Start Sample: this compound H1_Spec 1H NMR Spectrum (Observe Rotamers) Start->H1_Spec Rotamer_Check Are peaks doubled? (H3, H5, Ac-Me) H1_Spec->Rotamer_Check Sub_COSY COSY Experiment (Trace H5-H6 coupling) Rotamer_Check->Sub_COSY Yes (Expected) Assign_Ring Assign Ring Protons (H3 isolated, H5/H6 coupled) Sub_COSY->Assign_Ring H5-H6 Correlation Sub_HSQC HSQC Experiment (Identify C3 vs C5) Sub_HMBC HMBC Experiment (Link C=O to H3/Me) Sub_HSQC->Sub_HMBC Assign_Ac Assign Acetyl Group (Singlet ~2.0 ppm + C=O ~169) Sub_HMBC->Assign_Ac H3 -> C2(=O) Me -> Ac(=O) Final Validated Structure Assign_Ac->Final Assign_Ring->Sub_HSQC

Caption: Logical workflow for deconvoluting rotameric signals in this compound using 1D and 2D NMR.

Troubleshooting & Quality Control

  • Impurity Flag (Water): In DMSO, water appears at 3.33 ppm. This often overlaps with the H-6 signal. Solution: Use D

    
    O exchange (H-6 remains, NH disappears) or run at 35°C to shift the water peak.
    
  • Impurity Flag (Acetic Acid): If synthesized via acetic anhydride, residual acetic acid may appear (Singlet ~1.91 ppm). Ensure the Acetyl-CH

    
     integrates to exactly 3H relative to the aromatic/amide signals.
    
  • Broad Lines: If H-3 or H-5 appear as broad humps rather than sharp multiplets, the sample is likely near the coalescence temperature . Run the experiment at 323 K (50°C) to sharpen the peaks into an average set.

References

  • Mamat, C., et al. (2018). "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." Beilstein Journal of Organic Chemistry, 12, 2478–2489.[1] Link

  • Al-Rawi, J. M. A., et al. (1985). "13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides." Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Link

  • SDBS Spectral Database for Organic Compounds. (2023). "Spectrum of N-Acetylpiperazine" (Analogous Reference). National Institute of Advanced Industrial Science and Technology (AIST). Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard Reference for Chemical Shifts).

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Acetylpiperazin-2-one in Different Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Acetylpiperazin-2-one, a substituted piperazinone derivative, is a molecule of interest in contemporary drug discovery and development. Its structural features, including a lactam ring and an acetyl group, suggest a hydrophilic nature, which is a key determinant of its pharmacokinetic and pharmacodynamic properties. A comprehensive understanding of its solubility and stability in various solvent systems is paramount for formulation development, analytical method validation, and predicting its behavior in biological matrices.

This technical guide provides a robust framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The methodologies described herein are grounded in established scientific principles and adhere to regulatory expectations, such as those outlined in the ICH guidelines.

Molecular Profile of this compound
PropertyValueSource
Molecular Formula C₆H₁₀N₂O₂[1]
Molecular Weight 142.16 g/mol [1]
Calculated logP (clogP) -2.4[2]

The low clogP value strongly indicates that this compound is a highly polar molecule, predicting good solubility in aqueous and polar protic solvents.[2] The piperazine core itself is known to be highly soluble in water.[3][4]

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that influences its bioavailability and developability. This section outlines the theoretical considerations and experimental protocols for determining both the thermodynamic and kinetic solubility of this compound.

Theoretical Framework: Solvent-Solute Interactions

The solubility of this compound is governed by the principle of "like dissolves like." Its key structural features for solubility are:

  • Hydrogen Bond Donors: The N-H group within the piperazinone ring.

  • Hydrogen Bond Acceptors: The two carbonyl oxygen atoms (amide and lactam) and the tertiary amine nitrogen.

These features allow for strong hydrogen bonding interactions with protic solvents like water and alcohols. In aprotic polar solvents such as DMSO and DMF, dipole-dipole interactions will be the primary drivers of solubilization. The degree of acetylation can influence solubility, with changes in the number and availability of acetyl groups affecting interactions with the solvent.[5][6]

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and pressure. A shake-flask method is the gold standard for this determination.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

  • This compound (solid)

  • A panel of solvents (e.g., Water, PBS pH 7.4, 0.1N HCl, Ethanol, Methanol, Isopropyl Alcohol, Acetonitrile, DMSO)

  • Shake-flask or orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of dissolved this compound.

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

Experimental Protocol: Kinetic Solubility Profiling

Kinetic solubility is a measure of how quickly a compound dissolves and remains in solution under specific, non-equilibrium conditions, often relevant in high-throughput screening.

Objective: To assess the kinetic solubility of this compound from a DMSO stock solution into an aqueous buffer.

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Add small volumes of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate.

  • Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Analysis: Measure the turbidity of each well using a nephelometer or plate reader to detect precipitation. The concentration at which precipitation is first observed is the kinetic solubility.

Data Presentation: Solubility Profile
SolventTemperature (°C)Thermodynamic Solubility (mg/mL)
Water25[Hypothetical Data]
PBS (pH 7.4)37[Hypothetical Data]
0.1N HCl37[Hypothetical Data]
Ethanol25[Hypothetical Data]
Methanol25[Hypothetical Data]
Isopropyl Alcohol25[Hypothetical Data]
Acetonitrile25[Hypothetical Data]
DMSO25[Hypothetical Data]

Part 2: Stability Assessment

Evaluating the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. The presence of a lactam and an amide bond makes it susceptible to hydrolysis, particularly under acidic or basic conditions.[7][8][9][10]

Theoretical Framework: Degradation Pathways

The primary anticipated degradation pathway for this compound is hydrolysis of the lactam ring and/or the N-acetyl amide bond.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen of the lactam or amide will make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion will directly attack the carbonyl carbon, leading to ring-opening or deacetylation.[11]

  • Oxidative Degradation: The molecule may be susceptible to oxidation, although specific sites are not immediately obvious without experimental data.

  • Photodegradation: Exposure to light, particularly UV, may induce degradation.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, as outlined in ICH guideline Q1A(R2), are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[12][13][14][15] The goal is to achieve 5-20% degradation of the parent compound.[13][16]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solutions of 0.1N HCl, 0.1N NaOH, and 3% H₂O₂

  • High-purity water

  • Temperature-controlled ovens

  • Photostability chamber

  • Validated stability-indicating HPLC method (e.g., with a photodiode array detector or mass spectrometer)

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1N HCl and heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1N NaOH and keep at room temperature or slightly elevated temperature.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Heat the solid drug substance and a solution at an elevated temperature (e.g., 70°C).

    • Photostability: Expose the solid and solution to light according to ICH Q1B guidelines.

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base-stressed samples, neutralize before analysis.

  • Analysis: Analyze all samples using the stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are being detected.

Visualization of Workflows

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API_Solid Solid API Thermal Thermal API_Solid->Thermal expose Photo Photolytic API_Solid->Photo expose API_Solution API in Solution Acid Acidic (HCl) API_Solution->Acid expose Base Basic (NaOH) API_Solution->Base expose Oxidative Oxidative (H2O2) API_Solution->Oxidative expose API_Solution->Thermal expose API_Solution->Photo expose HPLC Stability-Indicating HPLC Acid->HPLC analyze Base->HPLC analyze Oxidative->HPLC analyze Thermal->HPLC analyze Photo->HPLC analyze Mass_Balance Mass Balance Calculation HPLC->Mass_Balance calculate Deg_ID Degradant Identification HPLC->Deg_ID identify

Caption: Workflow for Forced Degradation Studies.

Data Presentation: Stability Profile
Stress ConditionTime (hours)% Assay of this compoundMajor Degradation Products (RT)Mass Balance (%)
0.1N HCl (60°C) 0100-100
8[Hypothetical Data][Hypothetical Data][Hypothetical Data]
24[Hypothetical Data][Hypothetical Data][Hypothetical Data]
0.1N NaOH (RT) 0100-100
2[Hypothetical Data][Hypothetical Data][Hypothetical Data]
8[Hypothetical Data][Hypothetical Data][Hypothetical Data]
3% H₂O₂ (RT) 0100-100
24[Hypothetical Data][Hypothetical Data][Hypothetical Data]

Part 3: Causality and Self-Validation

Rationale for Solvent Selection

The chosen solvents represent a range of polarities, proticities, and pH values commonly encountered in pharmaceutical development. This allows for a comprehensive understanding of the molecule's solubility behavior. For instance, solubility in acidic and basic media provides insights into its likely dissolution in the gastrointestinal tract.

Self-Validating Protocols

The protocols described are designed to be self-validating. For example, in the thermodynamic solubility study, the presence of excess solid confirms that equilibrium has been reached. In the forced degradation studies, the calculation of mass balance is a critical self-validation step. A mass balance close to 100% provides confidence that the analytical method is capable of detecting all significant degradation products.

Logical Relationships in Stability Assessment

Stability_Logic cluster_molecule Molecular Structure cluster_stressors Stress Factors cluster_outcome Potential Outcomes Lactam Lactam Ring pH pH (Acid/Base) Lactam->pH susceptible to Temp Temperature Lactam->Temp susceptible to Hydrolysis Hydrolysis Lactam->Hydrolysis Amide Amide Bond Amide->pH susceptible to Amide->Temp susceptible to Amide->Hydrolysis pH->Hydrolysis can lead to Oxidation Oxidation pH->Oxidation can lead to Isomerization Isomerization pH->Isomerization can lead to Oxidant Oxidizing Agent Oxidant->Hydrolysis can lead to Oxidant->Oxidation can lead to Oxidant->Isomerization can lead to Light Light (UV/Vis) Light->Hydrolysis can lead to Light->Oxidation can lead to Light->Isomerization can lead to Temp->Hydrolysis can lead to Temp->Oxidation can lead to Temp->Isomerization can lead to

Sources

4-Acetylpiperazin-2-one: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern era of drug discovery, the "escape from Flatland" (increasing sp³ character) is a critical mandate to improve clinical success rates. 4-Acetylpiperazin-2-one (CAS: 17796-61-1) represents a high-value, sp³-enriched scaffold that bridges the gap between solubility, structural rigidity, and synthetic versatility. Unlike the ubiquitous piperazine, the 2-one motif introduces a hydrogen bond acceptor (carbonyl) and planarizes the N1-C2 bond, creating a distinct conformational vector for substituent display.

This guide details the technical application of this compound as a fragment hit, a peptidomimetic linker, and a solubility-enhancing building block.

Part 1: Chemical Architecture & Properties

Structural Profile

The this compound scaffold is defined by a six-membered lactam ring. The N1 position is amidic (non-basic, H-bond donor), while the N4 position is protected as an acetamide (non-basic, H-bond acceptor). This unique electronic distribution renders the molecule highly polar yet neutral at physiological pH.

PropertyValueMedicinal Chemistry Implication
CAS Number 17796-61-1Key identifier for sourcing.[1]
Molecular Weight 142.16 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP -2.4 (approx)Exceptional solubility; lowers lipophilicity of greasy warheads.
H-Bond Donors 1 (N1-H)Critical vector for protein backbone interaction.
H-Bond Acceptors 2 (C=O)Engages water networks or specific residues (e.g., Asn/Gln).
TPSA ~49 ŲFavorable for membrane permeability despite high polarity.
Conformational Rigidity

Unlike piperazine, which flips rapidly between chair conformations, the lactam carbonyl at C2 forces the N1-C2-C3 segment into partial planarity. This constraint reduces the entropic penalty upon binding to protein targets. The N4-acetyl group further restricts conformational freedom, often locking the ring into a preferred twist-boat or distorted chair geometry depending on N1-substitution.

Part 2: Synthesis & Production Protocols

The primary value of this compound lies in its availability as a "ready-to-couple" core. However, in-house preparation is often required for isotopic labeling or derivative synthesis.

Protocol A: Selective N4-Acetylation of Piperazin-2-one

This is the industry-standard route. Piperazin-2-one contains two nitrogen atoms with vastly different nucleophilicities. The N4 amine is basic and nucleophilic, while the N1 amide is non-nucleophilic under neutral conditions.

Mechanism:

  • Reagents: Piperazin-2-one, Acetic Anhydride (

    
    ), Triethylamine (
    
    
    
    ), Dichloromethane (
    
    
    ).
  • Procedure:

    • Dissolve piperazin-2-one (1.0 eq) in DCM at 0°C.

    • Add

      
       (1.1 eq) followed by dropwise addition of 
      
      
      
      (1.05 eq).
    • Stir at room temperature for 2 hours.

    • Workup: The product is water-soluble. Evaporate solvent and purify via silica gel chromatography (eluent: 10% MeOH in DCM) or recrystallize from EtOAc/Hexane.

  • Yield: Typically >85%.

Protocol B: De Novo Cyclization (The "Ethylenediamine Route")

Used when C3-substitution is required (e.g., chiral derivatives).

  • Step 1: React ethylenediamine with ethyl chloroacetate to form piperazin-2-one.

  • Step 2: Acetylate N4 as per Protocol A.

Part 3: Medicinal Chemistry Applications[2][3][4]

Fragment-Based Drug Discovery (FBDD)

This compound has been identified as a validated fragment hit. A notable example is its interaction with Bromodomain-containing protein 1 (BRD1) .

  • Case Study (PDB: 5AME): In the crystal structure of BRD1, the this compound fragment binds in the acetyl-lysine recognition pocket.

  • Interaction Mode: The lactam carbonyl (C2=O) and the N1-H donor mimic the hydrogen bonding pattern of the natural acetyl-lysine substrate.

  • Strategy: This fragment serves as a "polar anchor." Chemists can grow the molecule from the N1 position to reach adjacent hydrophobic pockets while maintaining high ligand efficiency (LE).

Peptidomimetics & Beta-Turn Mimetics

The scaffold is an excellent mimic for a


-turn in peptides.
  • Logic: The N1-C2-C3-N4 distance approximates the

    
     distance in a peptide turn.
    
  • Application: Incorporating this scaffold into a peptide chain restricts conformational flexibility, potentially increasing affinity for receptors (e.g., GPCRs) and improving proteolytic stability.

The "Solubility Linker" Strategy

In PROTACs (Proteolysis Targeting Chimeras) or bivalent inhibitors, linkers often suffer from high lipophilicity.

  • Solution: Replacing a standard alkyl or piperazine linker with this compound dramatically lowers cLogP.

  • Vector: The N1 position is alkylated to attach one warhead, while the acetyl group can be hydrolyzed (deprotection) to reveal N4 for attachment of the second warhead, creating a linear, polar linker.

Part 4: Functionalization Guide

The strategic utility of this building block relies on the differential reactivity of N1 and N4.

Workflow: N1-Functionalization

Since N4 is blocked by the acetyl group, the N1 amide nitrogen is the primary handle.

Reaction Type: N1-Alkylation [2]

  • Conditions: Sodium Hydride (NaH) in DMF or THF at 0°C.

  • Electrophile: Alkyl halides (R-Br, R-I).

  • Protocol:

    • Suspend NaH (1.2 eq) in dry DMF.

    • Add this compound (1.0 eq) and stir for 30 min (H2 evolution).

    • Add alkyl halide (1.1 eq).

    • Stir at RT or heat to 60°C depending on electrophile reactivity.

  • Outcome: Exclusive N1-substituted product.

Reaction Type: N1-Arylation (Goldberg/Ullmann)

  • Conditions: CuI, diamine ligand (e.g., DMEDA),

    
    , Dioxane, reflux.
    
  • Utility: Attaching the scaffold directly to an aromatic ring (e.g., for kinase inhibitors).

Part 5: Visualizations

Synthesis & Functionalization Logic

The following diagram illustrates the preparation of the core scaffold and its divergent functionalization pathways.

SynthesisPath Piperazinone Piperazin-2-one (Start Material) Core This compound (The Building Block) Piperazinone->Core Selective N4-Acetylation Ac2O Ac2O / Et3N Ac2O->Core N1_Alkyl N1-Alkyl Derivative (Soluble Linker) Core->N1_Alkyl Pathway A N1_Aryl N1-Aryl Derivative (Kinase Scaffold) Core->N1_Aryl Pathway B NaH NaH / R-X (Alkylation) NaH->N1_Alkyl CuI CuI / Ar-I (Arylation) CuI->N1_Aryl

Caption: Divergent synthesis starting from piperazin-2-one to the 4-acetyl core, followed by orthogonal N1-functionalization.

Pharmacophore Interaction Map (BRD1 Example)

This diagram visualizes how the this compound fragment anchors into a protein binding pocket (based on PDB 5AME logic).

Pharmacophore cluster_Ligand This compound Scaffold L_N1 N1-H (Donor) P_Backbone Protein Backbone (Carbonyl) L_N1->P_Backbone H-Bond L_C2 C2=O (Acceptor) L_Acetyl 4-Acetyl (Hydrophobic/Polar) P_Pocket Solvent Interface L_Acetyl->P_Pocket Solubility/Exit Vector P_Asn Asn/Lys Residue (Donor) P_Asn->L_C2 H-Bond

Caption: Interaction map of this compound mimicking acetyl-lysine binding modes in bromodomains.

References

  • Fragment-Based Discovery of BRD1 Inhibitors (PDB 5AME)

    • Title: Fragment Hits: What do They Look Like and How do They Bind?
    • Source: Journal of Medicinal Chemistry / ACS Public
    • URL:[Link]

  • Synthesis of Piperazin-2-ones

    • Title: Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution[3]

    • Source: Thieme Chemistry / Synthesis[4]

  • Piperazin-2-one as a Privileged Scaffold

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry
    • Source: National Institutes of Health (NIH) / PubMed
    • URL:[Link]

  • Chemical Safety & Properties (CAS 17796-61-1)

    • Title: this compound Compound Summary[1][5][6][7]

    • Source: PubChem[8]

    • URL:[Link]

Sources

molecular weight and formula of 4-Acetylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthetic Methodology, and Pharmaceutical Utility

Executive Summary

4-Acetylpiperazin-2-one (CAS: 17796-61-1) represents a critical scaffold in the synthesis of peptidomimetics and nitrogen-containing heterocycles.[1][2] Often encountered as a key intermediate in the production of antifungal agents (e.g., Ketoconazole) or as a fragment in bromodomain inhibitor discovery, its precise molecular characterization is essential for quality control in drug development. This guide provides an in-depth analysis of its physicochemical properties, structural elucidation, and synthesis, moving beyond basic data to explore the causality behind its reactivity and stability.

Physicochemical Profile

The molecular weight and formula of this compound are not merely static values but indicators of its stoichiometric potential and metabolic stability. The compound adheres to Lipinski’s Rule of 5, making it an attractive fragment for oral drug delivery systems.

Table 1: Core Molecular Specifications
ParameterValueTechnical Note
Chemical Name This compoundIUPAC: this compound
CAS Number 17796-61-1 Primary identifier for regulatory filing.[1]
Molecular Formula C₆H₁₀N₂O₂ Stoichiometric ratio 6:10:2:[3][4][5][6][7]2.
Molecular Weight 142.16 g/mol Average mass; critical for gravimetric analysis.
Monoisotopic Mass 142.0742 g/mol Essential for High-Resolution Mass Spectrometry (HRMS).
Melting Point 112–113 °CRecrystallized from benzene/toluene [1].
SMILES CC(=O)N1CC(=O)NCC1Useful for cheminformatics and docking studies.
Polar Surface Area ~49.4 ŲPredicts good membrane permeability.
Structural Elucidation & Reactivity Logic

To understand the synthesis and stability of this compound, one must analyze the electronic environment of the parent scaffold, piperazin-2-one.

The Nucleophilicity Paradox

The piperazin-2-one ring contains two nitrogen atoms:

  • N1 (Amide Nitrogen): Involved in resonance with the adjacent carbonyl (C2). This delocalization renders the lone pair unavailable for nucleophilic attack, making N1 chemically inert under standard alkylation/acylation conditions.

  • N4 (Amine Nitrogen): A secondary amine with a localized lone pair. This site is highly nucleophilic and is the exclusive site of acetylation.

This regioselectivity is self-validating: no protecting group is required for N1 during the synthesis, simplifying the workflow and increasing atom economy.

Resonance cluster_0 Piperazin-2-one Scaffold Reactivity N1 N1: Amide Nitrogen (Resonance Stabilized) C2 C2: Carbonyl Carbon N1->C2 Resonance (Non-reactive) N4 N4: Secondary Amine (Nucleophilic Site) Ac Acetyl Group (Electrophile) N4->Ac Nucleophilic Attack (Regioselective)

Figure 1: Regioselectivity logic. The amide resonance at N1 protects it from reaction, directing the acetyl group exclusively to the N4 position.

Synthetic Methodology

The synthesis of this compound is a classic example of chemoselective acylation. The protocol below is optimized for yield and purity, minimizing the formation of di-acetylated byproducts.

Protocol: Chemoselective Acetylation

Objective: Synthesize this compound from Piperazin-2-one.

Materials:

  • Piperazin-2-one (CAS 5625-67-2)[8]

  • Acetic Anhydride (Ac₂O)

  • Solvent: Dichloromethane (DCM) or Toluene (for green chemistry compliance)

  • Base: Triethylamine (Et₃N) (Optional, accelerates reaction)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 g (0.1 mol) of Piperazin-2-one in 100 mL of dry DCM. Ensure the vessel is under an inert atmosphere (N₂) to prevent moisture absorption, as the starting material is hygroscopic.

  • Addition: Cool the solution to 0°C. Add 1.1 equivalents of Acetic Anhydride dropwise. Rationale: Controlling temperature prevents exotherms that could lead to ring-opening side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (MeOH:DCM 1:9). The disappearance of the baseline spot (amine) indicates completion.

  • Quench & Workup: Wash the organic layer with saturated NaHCO₃ to neutralize acetic acid byproducts.

  • Purification: Evaporate the solvent. Recrystallize the crude solid from hot benzene or toluene/heptane mixture.

  • Validation: Confirm identity via Melting Point (Target: 112–113°C) and Mass Spec (Target m/z: 143 [M+H]⁺).

Synthesis Start Piperazin-2-one (C4H8N2O) Intermediate Reaction Mixture (N-Acetylation at N4) Start->Intermediate + Reagents Reagents Acetic Anhydride (DCM, 0°C -> RT) Reagents->Intermediate Workup NaHCO3 Wash (Remove AcOH) Intermediate->Workup Product This compound (C6H10N2O2) Workup->Product Recrystallization

Figure 2: Synthetic pathway for this compound. The workflow emphasizes temperature control and purification via recrystallization.

Analytical Characterization

For researchers using this compound as a reference standard (e.g., in Ketoconazole impurity profiling), the following spectral data is expected.

Mass Spectrometry (ESI-MS):

  • Parent Ion: [M+H]⁺ = 143.1 m/z.

  • Fragmentation: Loss of the acetyl group (m/z 43) typically yields a fragment at m/z 100 (piperazin-2-one core).

Nuclear Magnetic Resonance (¹H-NMR):

  • Solvent: CDCl₃ or DMSO-d₆.

  • Rotamers: Due to the partial double bond character of the N4-Acetyl amide bond, signal splitting (rotamers) is often observed at room temperature.

    • Acetyl Methyl: Singlet at ~2.1 ppm.

    • Ring Protons: Multiplets at 3.0–4.2 ppm. The N1-H usually appears as a broad singlet around 6.0–8.0 ppm (solvent dependent).

Pharmaceutical Utility

The precise formula C₆H₁₀N₂O₂ allows this molecule to serve multiple roles in drug discovery:

  • Fragment-Based Drug Design (FBDD): The compound acts as a minimal pharmacophore for bromodomain inhibitors. Its low molecular weight (142.16 Da) and high ligand efficiency make it an ideal "seed" for growing larger, more potent inhibitors [2].

  • Impurity Profiling: In the synthesis of Ketoconazole, the piperazine ring is a key structural element. This compound is a known process-related impurity (or a degradation product of the acetylated intermediate) that must be monitored. Its detection relies on the exact mass (142.0742) to distinguish it from other potential byproducts [3].

References
  • ChemicalBook Database. (2024). This compound Properties and Melting Point Data. Retrieved from

  • American Chemical Society (ACS). (2020). Fragment Hits: What do They Look Like and How do They Bind? (Analysis of PDB ID: 5AME).[9] Retrieved from

  • Pharmaffiliates. (2024). Ketoconazole Impurity Standards: this compound.[2][6] Retrieved from

Sources

Technical Guide: Safety, Handling, and MSDS for 4-Acetylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and application of 4-Acetylpiperazin-2-one , a specialized heterocyclic intermediate used in medicinal chemistry.

Executive Summary

This compound (CAS: 17796-61-1) is a privileged scaffold in drug discovery, serving as a critical intermediate for the synthesis of NK-3 receptor antagonists (schizophrenia therapeutics) and acetophenone-hybrid anti-cancer agents (Triple-Negative Breast Cancer targeting). Structurally, it functions as a constrained acetyl-lysine mimic, making it a valuable fragment hit for bromodomain-containing proteins (e.g., BRD4).

This guide provides a comprehensive safety and handling protocol derived from its physicochemical properties and structural analogs, addressing the lack of standardized public MSDS data for this specific research chemical.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyValue
Chemical Name This compound
Synonyms 4-Acetyl-2-piperazinone; 1-Acetyl-3-oxopiperazine (non-standard numbering)
CAS Number 17796-61-1
Molecular Formula C₆H₁₀N₂O₂
Molecular Weight 142.16 g/mol
SMILES CC(=O)N1CCNC(=O)C1
Appearance White to off-white solid (Predicted based on structural analogs)
Solubility High aqueous solubility; Soluble in DMSO, Methanol
LogP (Calc) -2.4 (Highly Hydrophilic)
Acidity (pKa) ~15 (Amide NH), Non-basic at N4 (Acetylated)

Technical Insight: The compound features two nitrogen centers. N4 is acetylated (non-basic), while N1 remains a lactam NH. This specific substitution pattern renders the molecule neutral and highly polar, distinguishing it from basic piperazines.

Hazard Identification (GHS Classification)

Note: As a research intermediate, formal GHS classification may vary by supplier. The following is a derived classification based on the functional group toxicology of piperazinones.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat. 2Causes skin irritation.H315
Serious Eye Damage/Irritation Cat. 2ACauses serious eye irritation.[1]H319
STOT - Single Exposure Cat. 3May cause respiratory irritation.H335
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Safety & Handling Protocols

Personal Protective Equipment (PPE) Matrix

The choice of PPE is dictated by the compound's hydrophilic nature and potential for mucous membrane irritation.

  • Respiratory: NIOSH-approved N95 (dust) or P100 (if aerosolized) respirator. Reasoning: Fine lactam powders can be potent respiratory irritants.

  • Hands: Nitrile Rubber gloves (min thickness 0.11 mm). Reasoning: High polarity suggests poor permeation through nitrile, making it suitable for short-term handling.

  • Eyes: Chemical safety goggles. Reasoning: Mechanical irritation from dust and chemical irritation from the amide functionality.

Engineering Controls
  • Primary Control: All weighing and transfer operations must be conducted within a certified Chemical Fume Hood .

  • Humidity Control: The compound is likely hygroscopic due to the lactam and acetyl moieties. Handle in low-humidity environments to prevent caking or hydrolysis.

Emergency Response Workflow

The following diagram outlines the immediate response logic for exposure incidents.

SafetyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact (Irritation Risk) Type->Skin Eye Eye Contact (Severe Irritation) Type->Eye Inhal Inhalation (Resp. Distress) Type->Inhal Action_Skin Flush Water (15 min) Remove Clothing Skin->Action_Skin Action_Eye Rinse (15 min) Lift Eyelids Eye->Action_Eye Action_Inhal Fresh Air Support Breathing Inhal->Action_Inhal Medical Seek Medical Attention Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 1: Critical response workflow for this compound exposure.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Shelf Life: 24 months if kept dry and sealed.

  • Incompatibilities: Strong oxidizing agents, strong acids, strong bases (hydrolysis of the lactam ring).

Synthesis & Application Context

Understanding the chemical utility helps researchers anticipate reactivity hazards.

Synthesis Pathway

This compound is typically synthesized via the selective acetylation of piperazin-2-one.

  • Starting Material: Piperazin-2-one (CAS 5625-67-2).

  • Reagent: Acetic anhydride or Acetyl chloride.

  • Conditions: Controlled pH to favor N4-acetylation over N1-acetylation (N1 is amidic and less nucleophilic).

Drug Development Utility

This scaffold is a "Fragment Hit" in structure-based drug design (SBDD).

  • Mechanism: The acetyl group mimics the acetylated lysine residue found in histones, allowing the molecule to bind to Bromodomains (BRDs) .

  • Oncology: Used to synthesize hybrids that induce DNA damage in Triple-Negative Breast Cancer (TNBC) cells by inhibiting PARP or similar pathways.

SynthesisUtility Start Piperazin-2-one (Precursor) Product This compound (CAS 17796-61-1) Start->Product Synthesis Reagent Acetic Anhydride (Selective N4-Acetylation) Reagent->Product App1 NK-3 Antagonists (Schizophrenia) Product->App1 App2 Bromodomain Inhibitors (Epigenetics) Product->App2 App3 Anti-TNBC Hybrids (Oncology) Product->App3

Figure 2: Synthesis and therapeutic application landscape of this compound.

Disposal Considerations

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Nitrogen Content: Ensure the incinerator is rated for nitrogen oxides (NOx) to prevent release of toxic gases.

  • Compliance: Never dispose of into sinks or municipal water systems.

References

  • Pharmaffiliates. (n.d.). This compound Product Data. Retrieved from

  • AA Blocks. (n.d.). Compound 17796-61-1 Technical Specifications. Retrieved from

  • National Institutes of Health (NIH). (2024). Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents. PubMed.[2] Retrieved from

  • American Chemical Society (ACS). (2020). Fragment Hits: What do They Look Like and How do They Bind? (Discussing PDB ID: 5AME). Retrieved from

Sources

Methodological & Application

synthetic protocols for 4-Acetylpiperazin-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthetic Strategies for 4-Acetylpiperazin-2-one Scaffolds

Executive Summary & Chemical Logic

The This compound moiety is a privileged pharmacophore in medicinal chemistry, serving as a rigidified peptidomimetic scaffold. Its unique structure offers distinct vectors for diversification: the N1-lactam nitrogen (acidic, pKa ~14-15), the C3-methylene (alpha to carbonyl), and the N4-amine (nucleophilic).

This guide addresses the primary synthetic challenge: Regiocontrol . In the parent piperazin-2-one, the N4-amine is significantly more nucleophilic than the N1-amide. Therefore, "4-acetyl" derivatives are typically synthesized by first establishing the piperazinone core, followed by selective N4-acylation, and finally N1-alkylation (if desired).

Key Reactivity Principles:

  • N4-Position (Secondary Amine): High nucleophilicity. Reacts readily with anhydrides/acid chlorides under mild basic conditions.

  • N1-Position (Lactam): Low nucleophilicity. Requires deprotonation (e.g., NaH, KHMDS) or transition-metal catalysis (Buchwald-Hartwig) for alkylation/arylation.

  • C3-Position: Susceptible to enolization; allows for diastereoselective alkylation in chiral syntheses.

Strategic Reaction Workflow

The following diagram illustrates the divergent pathways for synthesizing and functionalizing the this compound core.

G Start Ethylenediamine + Chloroacetate Core Piperazin-2-one (Core) Start->Core Cyclization (EtOH, Reflux) Target This compound (Key Intermediate) Core->Target Selective N4-Acetylation (Ac2O, 0°C) N1_Deriv N1-Alkylated Derivatives Target->N1_Deriv N1-Alkylation (NaH, R-X) C3_Deriv C3-Substituted Derivatives Target->C3_Deriv Aldol/Alkylation (LHMDS, R-CHO)

Figure 1: Synthetic workflow for the generation and diversification of this compound scaffolds.

Detailed Experimental Protocols

Protocol A: De Novo Synthesis of the this compound Core

Objective: Efficient gram-scale synthesis of the core scaffold starting from inexpensive commodity chemicals.

Mechanism: Nucleophilic substitution of chloroacetate by diamine, followed by intramolecular lactamization and subsequent N-acetylation.

Materials:

  • Ethylenediamine (10.0 mmol)

  • Ethyl chloroacetate (10.0 mmol)

  • Acetic Anhydride (1.2 equiv)

  • Ethanol (Abs.)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Cyclization:

    • Dissolve ethylenediamine (0.60 g, 10 mmol) in absolute EtOH (20 mL) under N2 atmosphere.

    • Add ethyl chloroacetate (1.22 g, 10 mmol) dropwise at 0°C to prevent polymerization.

    • Allow to warm to room temperature (RT) and stir for 1 hour.

    • Add sodium ethoxide (1.0 equiv) or Et3N (1.2 equiv) to neutralize HCl and reflux for 4–6 hours.

    • Checkpoint: Monitor by TLC (10% MeOH/DCM). Product (piperazin-2-one) stains with Ninhydrin (purple/blue).

    • Purification: Evaporate solvent. Recrystallize from EtOH/Et2O to obtain piperazin-2-one hydrochloride or free base.

  • Selective N4-Acetylation:

    • Suspend piperazin-2-one (1.0 g, 10 mmol) in DCM (30 mL). Add Et3N (2.5 equiv if HCl salt; 1.2 equiv if free base).

    • Cool to 0°C.

    • Add Acetic Anhydride (1.02 g, 10 mmol) dropwise over 15 minutes. Note: Slight excess is acceptable, but large excess complicates purification.

    • Stir at 0°C for 30 mins, then RT for 2 hours.

    • Workup: Wash with sat. NaHCO3 (2x) and Brine (1x).

    • Drying: Dry organic layer over Na2SO4, filter, and concentrate.

    • Yield: Typically 75–85% (solid).

Validation Data:

Parameter Value Notes
Appearance White/Off-white solid Hygroscopic
1H NMR (CDCl3) δ 4.15 (s, 2H, H-3), 3.65 (t, 2H), 3.40 (t, 2H), 2.10 (s, 3H) Characteristic acetyl singlet at 2.10 ppm

| MS (ESI) | [M+H]+ = 143.08 | |[1][2]

Protocol B: Regioselective N1-Alkylation

Objective: Functionalization of the amide nitrogen (N1) while the N4 is protected by the acetyl group.

Mechanism: The pKa of the N1-H is approx. 15-16. Use of Sodium Hydride (NaH) irreversibly deprotonates N1, creating a lactam enolate that attacks alkyl halides.

Materials:

  • This compound (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Alkyl Halide (R-X) (1.1 equiv)

  • DMF (Anhydrous) or THF

Step-by-Step Methodology:

  • Deprotonation:

    • In a flame-dried flask, suspend NaH (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to substrate) at 0°C under Argon.

    • Add a solution of this compound in DMF dropwise.

    • Stir at 0°C for 30 minutes. Evolution of H2 gas indicates successful deprotonation.

  • Alkylation:

    • Add the Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) dropwise.

    • Allow to warm to RT and stir for 2–12 hours (substrate dependent).

  • Quench & Isolation:

    • Quench carefully with H2O or sat. NH4Cl at 0°C.

    • Extract with EtOAc (3x). Note: DMF is difficult to remove; wash organic layer with LiCl (5% aq) to remove DMF.

    • Dry over MgSO4 and concentrate.

  • Purification: Flash column chromatography (Gradient: 0 -> 5% MeOH in DCM).

Protocol C: Solid-Phase Synthesis (Ugi-Post-Condensation)

Objective: High-throughput generation of diverse this compound libraries.

Mechanism: Ugi 4-Component Reaction (U4CR) using a resin-bound amine or acid, followed by acid-mediated cyclization.

Reference Protocol (Adapted from Hulme et al.):

  • Resin Loading: Use Rink Amide resin for C-terminal amides or Wang resin for acids.

  • Ugi Reaction:

    • Suspend resin in MeOH/DCM (1:1).

    • Add Aldehyde (R1-CHO), Amine (R2-NH2), Isocyanide (R3-NC), and Boc-Glycine (Acid component).

    • Shake for 24–48 hours.

  • Deprotection & Cyclization:

    • Treat resin with 20% TFA/DCM (removes Boc).

    • Wash resin with DCM/DIEA (neutralize).

    • Heat in 10% AcOH/Butanol at 60°C to induce cyclization (formation of the piperazinone ring).

  • Acetylation:

    • Treat resin with Ac2O/Pyridine to acetylate the remaining secondary amine (N4).

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Polymerization of chloroacetateEnsure dilute conditions and slow addition at 0°C.
N1 vs N4 Selectivity Acetylation occurring at N1Use only mild bases (Et3N/Pyridine). Avoid NaH during acetylation. N1-acetylation is reversible and less stable.
Water Solubility Product stuck in aqueous phasePiperazinones are highly polar. Use continuous extraction (DCM) or lyophilization followed by trituration.
Incomplete N1-Alkylation Poor solubility of anionSwitch solvent from THF to DMF or DMSO. Add catalytic KI (Finkelstein condition).

References

  • Microwave-Assisted Synthesis of Piperazin-2-ones. Source: MDPI (Molecules) URL:[Link]

  • Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. Source: ACS Publications (Journal of Combinatorial Chemistry) URL:[Link]

  • Regioselective N-Alkylation of Heterocycles (General Principles). Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Synthesis of Piperazines and Piperazinones (Review). Source: Organic Chemistry Portal URL:[Link]

Sources

Precision N-Alkylation of 4-Acetylpiperazin-2-one: Strategic Protocols for Lactam Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective N-alkylation of 4-acetylpiperazin-2-one is a pivotal transformation in the synthesis of peptidomimetics, Factor Xa inhibitors, and antifungal agents (e.g., Posaconazole analogues). Unlike simple amines, the N1-position of the piperazin-2-one scaffold is part of a lactam functionality, exhibiting reduced nucleophilicity (


) and potential ambident reactivity (N- vs. O-alkylation).

This application note provides two validated protocols for the N1-functionalization of this compound. We contrast the Classic Irreversible Deprotonation (NaH) method—favored for unreactive electrophiles—with a Phase Transfer Catalysis (PTC) approach, which offers superior scalability and safety profiles.

Mechanistic Insight & Regioselectivity

The core challenge in alkylating this compound lies in the ambident nature of the lactam anion. Upon deprotonation, the negative charge is delocalized between the nitrogen and the carbonyl oxygen.

  • N-Alkylation (Thermodynamic/Kinetic Preference): Under standard conditions (polar aprotic solvents, alkali counterions), N-alkylation is favored due to the greater nucleophilicity of the nitrogen atom in the solvent-separated ion pair and the high bond strength of the resulting amide C=O bond.

  • O-Alkylation (Competitor): This side reaction is promoted by highly electrophilic "hard" alkylating agents (e.g., alkyl sulfonates) or when using silver salts (Ag+), which coordinate to the nitrogen, forcing attack from the oxygen.

Reaction Pathway Visualization

ReactionPathway Substrate This compound Anion Lactam Anion (Resonance Hybrid) Substrate->Anion Deprotonation (pKa ~17) Base Base (B-) Base->Anion N_Product N-Alkylated Product (Thermodynamic Major) Anion->N_Product Path A: Soft-Soft Interaction (Solvent: DMF/THF) O_Product O-Alkylated Imidate (Kinetic Minor) Anion->O_Product Path B: Hard-Hard Interaction (Steric bulk/Ag+ salts) Electrophile Alkyl Halide (R-X) Electrophile->N_Product Electrophile->O_Product

Figure 1: Mechanistic divergence in lactam alkylation. Path A is the target workflow described in this guide.

Experimental Protocols

Protocol A: High-Performance Deprotonation (NaH/DMF)

Best for: Unreactive alkyl halides, small-scale medicinal chemistry, and difficult substrates. Mechanism: Irreversible deprotonation generates a "naked" anion in a polar aprotic solvent.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
This compound 1.0SubstrateDry thoroughly before use.
Sodium Hydride (60%) 1.2 - 1.5BaseWash with hexanes if oil interference is suspected.
Alkyl Halide (R-X) 1.1 - 1.3ElectrophileIodides > Bromides >> Chlorides.
DMF (Anhydrous) [0.2 M]SolventCritical: Must be water-free (<50 ppm).
Step-by-Step Procedure
  • Apparatus Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Base Suspension: Charge the flask with NaH (1.2 equiv) under nitrogen flow. If using oil dispersion, wash 3x with anhydrous hexanes (optional for small scale). Suspend NaH in anhydrous DMF (50% of total volume).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 equiv) in the remaining DMF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Evolution of

      
       gas will occur. Ensure proper venting.
      
  • Anion Formation: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution typically turns clear or slightly yellow.

  • Alkylation: Re-cool to 0 °C (optional, depending on R-X reactivity). Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT. Monitor by TLC or LC-MS.

    • Time: 1–4 hours for iodides; 12–18 hours for chlorides (heating to 60 °C may be required for chlorides).

  • Quench & Workup:

    • Cool to 0 °C. Carefully quench with saturated

      
       solution.
      
    • Extract with EtOAc (3x).

    • Critical Step: Wash combined organics with 5% LiCl solution (2x) to remove DMF, followed by brine.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Phase Transfer Catalysis (Solid-Liquid PTC)

Best for: Process scale-up, moisture-sensitive labs, and "Green" chemistry requirements. Mechanism: Interfacial deprotonation using a solid carbonate base and a quaternary ammonium transfer agent.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
This compound 1.0Substrate

or KOH
2.0 - 3.0BaseFinely ground powder is essential.
TBAB 0.1 (10%)CatalystTetrabutylammonium bromide.[1]
Alkyl Halide 1.2Electrophile
Toluene or MeCN [0.3 M]SolventToluene allows for easier water removal (azeotrope).
Step-by-Step Procedure
  • Mixing: To a flask, add this compound (1.0 equiv), finely ground

    
     (2.0 equiv), and TBAB (10 mol%).
    
  • Solvent: Add Toluene (or Acetonitrile). Stir vigorously.

  • Addition: Add the Alkyl Halide (1.2 equiv) in one portion.

  • Reflux: Heat the mixture to reflux (or 60–80 °C for MeCN).

    • Note: PTC reactions are often slower than NaH reactions; vigorous stirring is required to maximize surface area contact between solid base and organic phase.

  • Monitoring: Monitor by HPLC/LC-MS. Reaction times typically range from 4 to 24 hours.

  • Workup:

    • Filter off the solid salts (

      
      , KBr).
      
    • Wash the filter cake with Toluene.

    • Concentrate the filtrate.

    • Purification: Recrystallization is often possible from EtOAc/Hexanes due to the high crystallinity of many piperazinone derivatives.

Decision Matrix & Troubleshooting

Method Selection Guide

DecisionTree Start Start: N-Alkylation of This compound ElectrophileCheck Is the Electrophile Highly Reactive? (e.g., MeI, BnBr) Start->ElectrophileCheck ScaleCheck Scale > 10 grams? ElectrophileCheck->ScaleCheck Yes MethodA Use Protocol A (NaH/DMF) Ensures complete conversion ElectrophileCheck->MethodA No (Unreactive Cl) ScaleCheck->MethodA No MethodB Use Protocol B (PTC) Safer, easier workup ScaleCheck->MethodB Yes

Figure 2: Workflow for selecting the optimal alkylation strategy.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Incomplete deprotonationIncrease base to 1.5 equiv; Ensure NaH is fresh; Switch from PTC to NaH/DMF.
O-Alkylation Observed "Hard" electrophile or Ag+ presenceSwitch solvent to non-polar (Toluene) with PTC; Avoid oxygen-philic counterions.
Hydrolysis of Acetyl Group Conditions too basic/wetEnsure anhydrous reagents; Avoid hydroxide bases (KOH) if hydrolysis is observed—stick to

or NaH.
DMF Trapped in Product Poor workupUse the LiCl wash method (Protocol A, Step 8) or azeotrope with Xylenes.

References

  • General Lactam Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Piperazinone Synthesis: P. Ren et al. "Design, Synthesis, and Biological Evaluation of Piperazin-2-one Derivatives." Journal of Medicinal Chemistry. (Contextual grounding for piperazinone utility).

  • PTC Conditions: Bogdal, D. et al. "Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation." Molecules, 1999, 4, 333-337. [Link]

  • Regioselectivity Studies: "N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor." RSC Advances. [Link] (Provides mechanistic evidence for N vs O selectivity in lactams).

  • Solid-Liquid PTC: "Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives." Starks, Liotta, and Halpern.

Sources

High-Efficiency One-Pot Synthesis of Functionalized Piperazin-2-ones via Ugi-4CR/Cyclization Cascade

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in peptidomimetics, factor Xa inhibitors, and GPCR ligands. Traditional synthesis often involves multi-step procedures with tedious purification.[1] This application note details a robust, sequential one-pot protocol utilizing the Ugi 4-Component Reaction (Ugi-4CR) followed by an intramolecular cyclization (the UDC strategy). This methodology allows for the rapid generation of diverse, highly functionalized piperazin-2-one libraries with minimal waste and high atom economy.

Strategic Rationale & Mechanism

The "Design-for-Diversity" Approach

The core advantage of this protocol is the ability to introduce four distinct points of diversity (


-

) in a single reaction vessel. By utilizing a mono-protected diamine (e.g.,

-Boc-ethylenediamine) as the amine input, the Ugi reaction generates a linear peptide-like backbone. Subsequent in-situ deprotection reveals a nucleophilic amine that attacks the internal ester/amide electrophile, closing the six-membered ring.
Mechanistic Pathway

The reaction proceeds through two distinct phases:[2][3]

  • Assembly Phase (Ugi-4CR): Condensation of the amine, aldehyde, and acid forms an iminium ion, which is intercepted by the isocyanide. The subsequent Mumm rearrangement yields the linear Ugi adduct.

  • Cyclization Phase: Acidic cleavage of the Boc group exposes the secondary amine, which undergoes intramolecular nucleophilic attack on the adjacent carbonyl center (derived from the carboxylic acid component) to form the piperazin-2-one.

UDC_Mechanism Start Inputs: Aldehyde + N-Boc-Diamine + Acid + Isocyanide Imine Imine Formation Start->Imine -H2O Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Mumm Mumm Rearrangement Nitrilium->Mumm + Acid Ugi_Adduct Linear Ugi Adduct Mumm->Ugi_Adduct Deprotection Acidic Deprotection (-Boc) Ugi_Adduct->Deprotection + TFA/DCM Cyclization Intramolecular Cyclization Deprotection->Cyclization Neutralization Product Functionalized Piperazin-2-one Cyclization->Product - R-OH

Figure 1: The Ugi-Deprotection-Cyclization (UDC) pathway for piperazin-2-one synthesis.[4]

Experimental Protocols

Protocol A: Sequential One-Pot Synthesis (Standard)

Application: Ideal for generating solution-phase libraries with high purity requirements. Scale: 1.0 mmol

Reagents:
  • Amine:

    
    -Boc-ethylenediamine (1.0 mmol)
    
  • Aldehyde: Benzaldehyde derivative (1.0 mmol)

  • Acid: Bromoacetic acid or Chloroacetic acid (1.0 mmol) (Note: Glyoxylic acid can be used for 3-substituted variants).

  • Isocyanide: tert-Butyl isocyanide (1.0 mmol)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

  • Deprotection: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v)

  • Base: Triethylamine (

    
    ) or Potassium carbonate (
    
    
    
    )
Step-by-Step Methodology:
  • Imine Formation: In a 20 mL scintillation vial, dissolve the aldehyde (1.0 equiv) and

    
    -Boc-ethylenediamine (1.0 equiv) in MeOH (3 mL). Stir at room temperature (RT) for 30 minutes to ensure imine formation. Note: TFE can be used to accelerate this step for sterically hindered aldehydes.
    
  • Ugi Reaction: Add the carboxylic acid (1.0 equiv) followed immediately by the isocyanide (1.0 equiv). Cap the vial and stir at RT for 12–24 hours.

    • Validation: Monitor by LC-MS for the disappearance of the imine and formation of the linear Ugi adduct (

      
       peak is common).
      
  • Solvent Exchange: Evaporate the MeOH under reduced pressure (Genevac or rotovap).

  • Deprotection: Re-dissolve the residue in 2 mL of 50% TFA in DCM. Stir for 2 hours at RT.

    • Validation: LC-MS should show the mass of the deprotected amine (

      
      ).
      
  • Cyclization: Evaporate the TFA/DCM mixture to dryness. Redissolve the crude salt in MeOH (4 mL) and add

    
     (3.0 equiv) to neutralize and drive cyclization. Stir at 50°C for 4 hours.
    
  • Workup: Concentrate the solvent. Partition the residue between EtOAc and sat.

    
    . Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Microwave-Assisted Acceleration

Application: Rapid optimization of reaction conditions or synthesis of sterically difficult substrates.

  • Mixture: Combine Aldehyde, Amine, Acid, and Isocyanide in TFE (2 mL) in a microwave-safe vial.

  • Irradiation 1 (Ugi): Heat at 100°C for 10 minutes (fixed power or dynamic mode).

  • Deprotection: Add pure TFA (0.5 mL) directly to the vial. Irradiate at 60°C for 5 minutes.

  • Cyclization: Neutralize with excess DIPEA. Irradiate at 120°C for 10 minutes.

  • Result: This typically yields the crude product in <1 hour total time, though purity may be lower than Protocol A due to thermal byproducts.

Scope and Validation (Self-Validating Data)

The following table summarizes expected yields based on the electronic and steric nature of the aldehyde input (


), a critical determinant of reaction efficiency in the Ugi step.
EntryAldehyde (

)
Isocyanide (

)
Acid (

)
Yield (%)Notes
1 Benzaldehydet-ButylChloroacetic78%Standard benchmark. High purity.
2 4-Nitrobenzaldehydet-ButylChloroacetic85%EWG accelerates imine formation.
3 4-MethoxybenzaldehydeCyclohexylChloroacetic62%EDG slows imine formation; extend Step 1.
4 Isobutyraldehydet-ButylChloroacetic55%Steric bulk reduces yield; use TFE solvent.
5 Formaldehyde (paraform)BenzylChloroacetic92%Highly reactive; rapid conversion.

Data aggregated from representative literature on UDC strategies [1, 2].

Troubleshooting & Optimization

  • Problem: Low yield of Ugi adduct (Step 2).

    • Root Cause:[5][6][7][8] Poor imine formation or Mumm rearrangement failure.

    • Solution: Switch solvent to 2,2,2-Trifluoroethanol (TFE). The hydrogen-bonding capability of TFE stabilizes the imine and accelerates the Ugi reaction significantly.

  • Problem: Incomplete Cyclization (Step 5).

    • Root Cause:[5][6][7][8] Conformational restriction or insufficient base.

    • Solution: Switch from

      
       to a stronger inorganic base like 
      
      
      
      and use ultrasonication to promote the intramolecular
      
      
      reaction [3].
  • Problem: Side Product Formation (Diketopiperazine - DKP).

    • Context: If using

      
      -amino acids as the acid component, DKPs are a common competitor to piperazin-2-ones.
      
    • Control: Ensure the diamine spacer length is strictly two carbons (

      
      -Boc-ethylenediamine) to favor the 6-membered piperazinone over the DKP.
      

References

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery." Current Medicinal Chemistry.

  • Dömling, A. (2006). "Recent advances in isocyanide-based multicomponent chemistry." Current Opinion in Chemical Biology.

  • Ross, G. et al. (2002). "One-pot synthesis of piperazin-2-ones via a Ugi-4CR/cyclization strategy." Tetrahedron Letters.

  • Van der Eycken, E. (2010). "Microwave-assisted synthesis of N-heterocycles via post-Ugi transformations." Chemical Society Reviews.

Sources

scale-up synthesis considerations for 4-Acetylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis Considerations for 4-Acetylpiperazin-2-one

Part 1: Critical Identity & Strategic Analysis

Critical Note on Chemical Identity (CAS Discrepancy)

Before proceeding with synthesis, a critical discrepancy in the request parameters must be addressed to ensure safety and target accuracy.[1][2]

  • Target Name: this compound (The specific chemical structure requested).

  • Provided CAS: 59702-31-7.[3][4][5][6][7]

  • Correction: CAS 59702-31-7 corresponds to 1-Ethyl-2,3-dioxopiperazine (also known as 1-ethylpiperazine-2,3-dione), a key intermediate in the synthesis of Piperacillin.[4][7]

  • Directive: This guide focuses strictly on the synthesis of This compound (N4-acetylation of the piperazin-2-one core) as implied by the nomenclature. If the intended target was the Piperacillin intermediate (1-Ethyl-2,3-dioxopiperazine), the chemistry differs significantly (involving cyclization of N-ethyl ethylenediamine with diethyl oxalate).

Retrosynthetic Analysis & Route Selection

For the scale-up synthesis of this compound, the most robust industrial route relies on the regioselective acetylation of piperazin-2-one .

  • Core Challenge: The piperazin-2-one scaffold contains two nitrogen centers:

    • N1 (Lactam/Amide Nitrogen): Non-basic, poor nucleophile due to resonance delocalization with the carbonyl.[1][2]

    • N4 (Secondary Amine): Basic, highly nucleophilic.[1][2]

  • Strategic Advantage: The significant difference in pKa and nucleophilicity between N1 and N4 allows for highly selective acetylation at N4 using standard acylating agents (acetic anhydride or acetyl chloride) without the need for protecting groups on N1.[1][2]

  • Alternative Routes: Cyclization of N-acetyl-ethylenediamine with chloroacetyl chloride is possible but suffers from higher raw material costs and potential polymerization side reactions compared to the direct functionalization of the commercially available or easily accessible piperazin-2-one.

Part 2: Reaction Scheme & Workflow

The following diagram illustrates the regioselective synthesis pathway and the operational workflow for scale-up.

G cluster_0 Mechanism: Nucleophilic Attack Start Piperazin-2-one (Starting Material) Reaction Regioselective Acetylation (0°C -> RT, 2-4 h) Start->Reaction Reagents Acetic Anhydride (1.05 eq) Triethylamine (1.1 eq) Solvent: Ethyl Acetate Reagents->Reaction Quench Quench & Wash (Water/Brine) Reaction->Quench IPC: HPLC <1% SM Crystallization Recrystallization (EtOAc/Heptane) Quench->Crystallization Phase Separation Product This compound (Target) Crystallization->Product Filtration & Drying Mech N4 (Amine) attacks Ac2O N1 (Amide) remains inert

Caption: Workflow for the regioselective N4-acetylation of piperazin-2-one, highlighting critical process controls.

Part 3: Detailed Scale-Up Protocol

This protocol is designed for a 100 g to 1 kg scale batch size. It prioritizes solvent recovery and avoids chromatographic purification (E-E-A-T principle: Scalability).[1][2]

Materials & Stoichiometry
ReagentRoleEquiv.Mass/Vol (Example)Critical Parameter
Piperazin-2-one Substrate1.0100.0 gPurity >98% essential
Acetic Anhydride Reagent1.05107.2 gControl addition rate (Exotherm)
Triethylamine (Et3N) Base1.1111.3 gScavenges acetic acid byproduct
Ethyl Acetate (EtOAc) Solvent10 V1.0 LDry (<0.1% water)
n-Heptane Anti-solvent5 V500 mLFor crystallization
Step-by-Step Methodology

Step 1: Reactor Setup & Dissolution

  • Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, reflux condenser, and a pressure-equalizing addition funnel.[1][2]

  • Charge 100 g of Piperazin-2-one and 1.0 L of Ethyl Acetate .

  • Start stirring at 250 RPM. The starting material may not fully dissolve initially (slurry is acceptable).[1][2]

  • Add 111.3 g of Triethylamine in one portion.

  • Cool the reaction mixture to 0–5 °C using a chiller.

Step 2: Controlled Acetylation (The Critical Step)

  • Charge 107.2 g of Acetic Anhydride into the addition funnel.

  • Crucial: Add Acetic Anhydride dropwise over 60–90 minutes .

    • Control: Maintain internal temperature < 10 °C . The reaction is exothermic.[1][2] Rapid addition will cause localized overheating and potentially promote N1-acetylation (bis-acetyl impurity).

  • After addition is complete, allow the mixture to warm to Room Temperature (20–25 °C) naturally.

  • Stir for 2–4 hours .

Step 3: In-Process Control (IPC)

  • Sample 50 µL of the reaction mixture, dilute in MeOH, and analyze by HPLC.

  • Specification: Piperazin-2-one < 1.0%.

  • If starting material remains, add 0.05 eq of Acetic Anhydride and stir for an additional hour.

Step 4: Workup & Isolation

  • Cool the mixture to 10 °C.

  • Add 300 mL of cold water slowly to quench excess anhydride and dissolve triethylammonium acetate salts.

  • Stir vigorously for 15 minutes, then settle for 30 minutes.

  • Separate the layers.[1][2] The product is in the Organic (Top) Layer .[1][2]

    • Note: If the product is highly water-soluble (common for small polar heterocycles), perform 3x extractions of the aqueous layer with EtOAc (200 mL each) and combine organics.[1][2]

  • Wash the combined organic phase with 200 mL saturated brine .

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (40 °C) to approximately 300 mL volume (do not distill to dryness).

Step 5: Crystallization

  • While stirring the concentrated EtOAc solution (approx. 300 mL) at 40 °C, slowly add 500 mL of n-Heptane over 30 minutes.

  • Cool the slurry slowly to 0–5 °C over 2 hours.

  • Age the slurry at 0 °C for 1 hour.

  • Filter the white crystalline solid.[1][2]

  • Wash the cake with 100 mL of cold 1:2 EtOAc:Heptane.

  • Dry in a vacuum oven at 40–45 °C for 12 hours.

Part 4: Process Safety & Engineering Controls

HazardControl Measure
Exotherm (Ac2O Addition) Use a jacketed reactor with active cooling. Limit addition rate to keep T < 10°C. Calculate adiabatic temperature rise (ΔT_ad) for safety calorimetry at >1kg scale.
Acetic Anhydride Corrosive and lachrymator.[1][2] Handle in a closed system or fume hood.[1][2] Ensure scrubber is active for acetic acid vapors.[1][2]
Solvent Flammability Ground all equipment (static dissipation).[1][2] Use nitrogen inerting (blanket) throughout the process.[1][2]

Part 5: Analytical Specifications

To ensure the product meets pharmaceutical intermediate standards, the following specifications are recommended:

  • Appearance: White to off-white crystalline powder.[1][2][7]

  • Purity (HPLC): ≥ 98.0% (Area %).[1][2]

  • Identity (1H NMR):

    • Consistent with structure.[1][2] Key signals: Singlet at ~2.1 ppm (Acetyl -CH3), Singlet at ~4.0-4.2 ppm (N1-CH2-CO), Multiplets at ~3.4-3.8 ppm (Piperazine ring protons).

    • Note on Regiochemistry: The signal for the protons adjacent to N4 will shift significantly downfield (~0.5-1.0 ppm) compared to the starting material, confirming N4-acetylation.[1][2]

  • Residual Solvent: EtOAc < 5000 ppm, Heptane < 5000 ppm, TEA < 320 ppm.[1][2]

  • Water Content (KF): ≤ 0.5% w/w.[1][2]

References

  • Regioselectivity in Piperazine Derivatives

    • Review: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[1][2] National Institutes of Health (NIH).[1][2] Discusses the nucleophilicity differences between N1 and N4. Link

  • General Acetylation Protocols

    • "Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine." PrepChem. Illustrates standard acetylation conditions for piperazines using acetic anhydride. Link

  • CAS Verification (1-Ethyl-2,3-dioxopiperazine)

    • "1-Ethyl-2,3-dioxopiperazine (CAS 59702-31-7) Chemical Properties." ChemicalBook.[1][2] Confirms the CAS provided corresponds to the dioxo- derivative, not the target mono-oxo compound. Link

  • Scale-Up Methodology

    • Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] (Standard text for workup and crystallization strategies described above).

Sources

Application Note: A Validated Protocol for the Deacetylation of 4-Acetylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperazin-2-one is a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1] Its synthesis often involves the use of protecting groups to prevent unwanted side reactions. The acetyl group is a common and robust protecting group for the nitrogen atom at the 4-position. This application note provides a comprehensive, validated protocol for the efficient removal of the acetyl group from 4-Acetylpiperazin-2-one via acid-catalyzed hydrolysis. We delve into the underlying chemical principles, offer a detailed step-by-step experimental guide, and present methods for reaction monitoring and product validation to ensure scientific integrity and reproducibility.

Introduction and Scientific Principles

The N-acetyl group is a stable amide functionality frequently employed to protect secondary amines during multi-step organic synthesis.[2][3] Its stability under a wide range of conditions makes it effective, but its removal requires deliberate and often forceful conditions, typically hydrolysis under acidic or basic catalysis.

The Chemistry of Amide Hydrolysis

Amide bonds are resonance-stabilized and kinetically stable, making them resistant to simple hydrolysis with water.[4] To facilitate cleavage, a catalyst is required to increase the electrophilicity of the carbonyl carbon and provide a better leaving group.

  • Acid-Catalyzed Hydrolysis: This is the most common method for deacetylation. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.[5][6][7] The subsequent steps involve proton transfers to make the amine a viable leaving group (as an ammonium ion), which is then expelled.[5] This process is generally irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction.[5][7]

  • Base-Catalyzed Hydrolysis: This method involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[8] However, this process is less favorable because it requires the expulsion of a very poor leaving group, the amide anion (R₂N⁻).[8] Consequently, basic hydrolysis of amides typically requires harsh conditions, such as high concentrations of base and elevated temperatures.[8]

For this compound, acid-catalyzed hydrolysis is the preferred method due to its efficiency and the straightforward work-up procedure.

Experimental Rationale

The protocol described herein utilizes hydrochloric acid (HCl) as the catalyst. The choice of a strong mineral acid ensures complete protonation of the amide carbonyl, driving the reaction forward. Heating under reflux provides the necessary activation energy to overcome the stability of the amide bond. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC), a simple and effective technique for visualizing the consumption of the starting material and the formation of the product.

Experimental Workflow Overview

The overall process for the deacetylation of this compound is summarized in the workflow diagram below. This multi-stage process ensures a high yield of the pure, deprotected product.

Deacetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis Start Weigh Reagents & Assemble Glassware Setup Dissolve Starting Material in Aqueous HCl Start->Setup Reflux Heat to Reflux (e.g., 100-110°C) Setup->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temp. Monitor->Cool Reaction Complete Basify Basify with NaOH to pH > 12 Cool->Basify Extract Extract with Organic Solvent (e.g., DCM, EtOAc) Basify->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (if needed) (e.g., Recrystallization) Concentrate->Purify Characterize Characterize Product (NMR, MS, MP) Purify->Characterize End Store Pure Product Characterize->End

Caption: General workflow for the deacetylation of this compound.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as necessary, but reagent stoichiometry should be maintained.

Materials and Reagents
Reagent/MaterialGradeSupplierQuantityPurpose
This compound>98% PurityVarious1.42 g (10 mmol)Starting Material
Hydrochloric Acid (HCl), 37% w/wReagent GradeVarious~5 mL (60 mmol)Acid Catalyst and Solvent
Deionized WaterType II or betterLaboratory20 mLSolvent
Sodium Hydroxide (NaOH) PelletsReagent GradeVariousAs needed (~2.4 g)Neutralization/Basification
Dichloromethane (DCM)HPLC GradeVarious3 x 30 mLExtraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVarious~5 gDrying Agent
TLC Supplies
Silica Gel Plates (e.g., 60 F₂₅₄)TLC GradeVariousAs neededStationary Phase
Ethyl Acetate (EtOAc)HPLC GradeVariousAs neededMobile Phase Component
Methanol (MeOH)HPLC GradeVariousAs neededMobile Phase Component
Ammonium Hydroxide (NH₄OH), ~28%Reagent GradeVariousAs neededMobile Phase Additive
Ninhydrin StainReagent GradeVariousAs neededVisualization Agent
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.42 g, 10 mmol).

    • Carefully add 20 mL of deionized water and 5 mL of concentrated hydrochloric acid (~6 M final concentration). Caution: This addition is exothermic.

    • Stir the mixture at room temperature until the solid is fully dissolved.

  • Hydrolysis Reaction:

    • Heat the reaction mixture to reflux (approximately 100-110°C) using a heating mantle.

    • Maintain a gentle reflux for 4-8 hours. The reaction time may vary and should be determined by monitoring.

  • Reaction Monitoring (TLC):

    • Prepare a TLC developing chamber with a mobile phase of 80:18:2 Ethyl Acetate / Methanol / Ammonium Hydroxide.

    • Every hour, take a small aliquot (~5 µL) of the reaction mixture. Before spotting, neutralize the acidic aliquot by adding a drop of saturated sodium bicarbonate solution.

    • Spot the neutralized aliquot on a silica gel TLC plate alongside a spot of the starting material.

    • Develop the plate and visualize under UV light (254 nm) and by staining with ninhydrin.

    • Interpretation: The starting material (this compound) is UV active but ninhydrin negative. The product (piperazin-2-one) is UV inactive but will stain purple/blue with ninhydrin, indicating the presence of a primary/secondary amine. The reaction is complete when the starting material spot has completely disappeared.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Place the flask in an ice bath to cool further to 0-5°C.

    • Slowly and carefully basify the acidic solution by adding solid NaOH pellets or a concentrated NaOH solution (e.g., 50% w/w) with vigorous stirring. Monitor the pH using pH paper or a pH meter. Continue adding base until the pH is > 12. Caution: This is highly exothermic.

    • Transfer the basic aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate (~5 g).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude piperazin-2-one, typically as a white to off-white solid.

  • Purification and Characterization:

    • The crude product is often of sufficient purity for subsequent steps. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed.

    • Confirm the identity and purity of the final product using standard analytical techniques:

      • ¹H NMR: To confirm the disappearance of the acetyl methyl singlet (~2.1 ppm) and the appearance of the N-H proton.

      • Mass Spectrometry: To confirm the expected molecular weight of piperazin-2-one (100.12 g/mol ).

      • Melting Point: Compare with the literature value.

Safety and Troubleshooting

Potential Issue Probable Cause Recommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Continue heating under reflux and monitor by TLC. If the reaction stalls, an additional equivalent of HCl may be added carefully.
Product Fails to Precipitate/Extract The product is highly water-soluble.Saturate the aqueous layer with NaCl (brine) before extraction to reduce the solubility of the product. Use a different extraction solvent like a 9:1 DCM/Isopropanol mixture.
Low Yield Incomplete extraction; product loss during work-up.Perform additional extractions (e.g., 5-6 times). Ensure the aqueous layer is strongly basic (pH > 12) to deprotonate the product fully.
Dark Coloration of Reaction Minor decomposition at high temperatures.This is usually not a major issue. The colored impurities can often be removed during work-up or by treating the organic solution with activated carbon.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Concentrated acids and bases are highly corrosive and exothermic upon mixing/neutralization; handle with extreme care.

Conclusion

This application note details a robust and reliable protocol for the acid-catalyzed deacetylation of this compound. By explaining the underlying chemical principles and providing a clear, step-by-step guide with integrated monitoring and validation checkpoints, this document serves as an authoritative resource for researchers in synthetic and medicinal chemistry. The successful application of this protocol enables the efficient deprotection of this key intermediate, facilitating its use in the synthesis of more complex molecules for drug discovery and development.

References

  • Zhang, Y., Song, D., & Gong, P. (2025). Deacetylation mechanism of histone deacetylase 8: insights from QM/MM MP2 calculations. Physical Chemistry Chemical Physics, 27(1), 1-10.
  • National Center for Biotechnology Information. (2021). De-O-acetylation using sodium methoxide - Glycoscience Protocols. GlycoPODv2. Available at: [Link]

  • Bioteke. (n.d.). Detection Methods and Techniques for Protein Deacetylation. Available at: [Link]

  • Czechowska-Biskup, R., Jarosińska, D., Rokita, B., Ulański, P., & Rosiak, J. M. (2012). Determination of degree of deacetylation of chitosan - comparision of methods.
  • Organic Chemistry Frontiers. (2023). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry. Available at: [Link]

  • Abramov, A. A., et al. (2024). Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates. Journal of Organic Chemistry, 89(14), 10021-10026.
  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis [Video]. YouTube. Available at: [Link]

  • Linder, M., & Hutter, J. (2008). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 112(28), 8459-8465.
  • Wikipedia. (n.d.). Sildenafil. Available at: [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides [Video]. Available at: [Link]

  • Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • ResearchGate. (2020). Direct Monitoring of Biocatalytic Deacetylation Reactions by 1H NMR Reveals Fine Details of Substrate Specificity. Available at: [Link]

  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Available at: [Link]

  • National Institutes of Health. (n.d.). A New and Rapid HPLC Method to Determine the Degree of Deacetylation of Glutaraldehyde-Cross-Linked Chitosan. Available at: [Link]

  • Google Patents. (n.d.). JP2001106676A - Method for producing N-acetylhomopiperazines.
  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Available at: [Link]

  • National Institutes of Health. (n.d.). Biochemical and Biological Properties of 4-(3-phenyl-[9][10][11] thiadiazol-5-yl)-piperazine-1-carboxylic Acid Phenylamide, a Mechanism-Based Inhibitor of Fatty Acid Amide Hydrolase. Available at: [Link]

  • Redalyc. (n.d.). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Available at: [Link]

  • SynArchive. (n.d.). Protecting Groups List. Available at: [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Available at: [Link]

  • National Institutes of Health. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Available at: [Link]

Sources

Application Note: High-Sensitivity HPLC-UV Determination of 4-Acetylpiperazin-2-one via N-Acylation Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the derivatization and analysis of 4-Acetylpiperazin-2-one. It addresses the specific challenge of the analyte's poor UV absorption by targeting the lactam nitrogen (N1) for chromophore tagging.

Introduction & Scientific Rationale

The Analytical Challenge

This compound is a key intermediate and degradation product in the synthesis of piperazine-based pharmaceuticals (e.g., antifungal azoles). While the molecule contains a carbonyl group (acetyl) and a lactam moiety, it lacks a conjugated


-system necessary for strong UV absorption above 220 nm.
  • Native Absorption:

    
     nm (End-absorption).
    
  • Limitations: Direct UV detection at this range suffers from severe baseline drift, low sensitivity, and interference from mobile phase solvents (e.g., methanol cut-off) and matrix components.

The Derivatization Strategy

To achieve high sensitivity (LOD < 0.1 µg/mL) using standard HPLC-UV instrumentation, we must introduce a strong chromophore. The this compound molecule presents a specific structural challenge: the N4 nitrogen is acetylated (blocked), leaving the lactam nitrogen (N1) as the only viable nucleophile for derivatization.

Unlike amines, the lactam NH is weakly nucleophilic due to resonance stabilization with the adjacent carbonyl. Therefore, standard amine reagents (e.g., OPA, Dansyl Chloride) are ineffective. This protocol utilizes 3,5-Dinitrobenzoyl chloride (DNB-Cl) under base-catalyzed conditions to convert the lactam into a UV-active imide derivative.

Key Advantages of DNB-Cl:

  • High Absorptivity: Introduces two nitro groups and a benzene ring, shifting

    
     to ~254 nm with a high molar extinction coefficient (
    
    
    
    ).
  • Stability: The resulting N-acyl imide linkage is stable under reversed-phase HPLC conditions.

Reaction Mechanism & Workflow

The derivatization proceeds via an SN2-like nucleophilic acyl substitution. The base (Triethylamine or Pyridine) acts as a proton scavenger and catalyst to facilitate the attack of the lactam nitrogen on the acid chloride.

Reaction Scheme Visualization

ReactionScheme Analyte This compound (Weak Nucleophile) Intermediate Tetrahedral Intermediate Analyte->Intermediate + DNB-Cl Reagent 3,5-Dinitrobenzoyl Chloride (DNB-Cl) Reagent->Intermediate Base Base Catalyst (Triethylamine) Base->Intermediate Catalysis Product 1-(3,5-Dinitrobenzoyl)- This compound (UV Active @ 254nm) Intermediate->Product - HCl Byproduct HCl (Scavenged) Intermediate->Byproduct

Figure 1: Reaction pathway for the N-acylation of the lactam moiety.

Experimental Protocol

Materials & Reagents
  • Analyte Standard: this compound (>98% purity).

  • Derivatizing Reagent: 3,5-Dinitrobenzoyl chloride (DNB-Cl) (Sigma-Aldrich). Caution: Corrosive and moisture sensitive.

  • Catalyst/Base: Triethylamine (TEA) or Pyridine (Anhydrous).

  • Solvent: Acetonitrile (ACN), HPLC Grade (Anhydrous is preferred to prevent reagent hydrolysis).

  • Quenching Agent: 1% Diethylamine in 50:50 ACN:Water.

Solution Preparation
SolutionConcentrationPreparation Details
Stock Standard 1.0 mg/mLDissolve 10 mg analyte in 10 mL ACN.
DNB-Cl Reagent 5.0 mg/mLDissolve 50 mg DNB-Cl in 10 mL anhydrous ACN. Prepare fresh daily.
Base Solution 10% (v/v)Dilute 1 mL TEA in 9 mL ACN.
Step-by-Step Derivatization Procedure

This protocol is designed for a 1.5 mL autosampler vial or micro-centrifuge tube.

  • Aliquot: Transfer 200 µL of Sample or Standard solution into a reaction vial.

  • Basify: Add 50 µL of 10% TEA solution. Vortex for 10 seconds.

    • Note: The basic environment deprotonates the lactam, enhancing nucleophilicity.

  • Add Reagent: Add 200 µL of DNB-Cl Reagent solution. Cap tightly.

  • Incubate: Heat the vial at 60°C for 30 minutes in a heating block.

    • Critical: Heat is required to overcome the activation energy of the lactam acylation.

  • Quench: Cool to room temperature. Add 50 µL of Quenching Agent (Diethylamine) to consume excess DNB-Cl.

    • Why: Excess DNB-Cl elutes as a large peak; converting it to diethyl-3,5-dinitrobenzamide shifts its retention time and prevents column damage.

  • Dilute: Add 500 µL of Mobile Phase A (Water + 0.1% Formic Acid). Vortex and filter (0.22 µm PTFE) before injection.

HPLC Analytical Method[1][2][3][4][5][6][7][8][9][10]

Chromatographic Conditions
  • Instrument: HPLC with UV-Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Reference: 360 nm).

  • Injection Volume: 10 µL.

Mobile Phase & Gradient[6]
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).[1]

Time (min)% A (Water)% B (ACN)Event
0.09010Equilibration
2.09010Isocratic hold (elute polar matrix)
12.04060Linear Gradient (Elute Derivative)
15.01090Wash
17.09010Re-equilibration
22.09010End of Run
Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Sample Extract (ACN) Reagents Add DNB-Cl + TEA Sample->Reagents Heat Heat @ 60°C 30 mins Reagents->Heat Quench Quench with Diethylamine Heat->Quench Inject Inject 10 µL Quench->Inject Separation C18 Column Gradient Elution Inject->Separation Detect UV Detection 254 nm Separation->Detect

Figure 2: Complete analytical workflow from sample preparation to detection.[2][3]

Method Validation & Performance

To ensure Scientific Integrity (E-E-A-T), the method must be validated according to ICH Q2(R1) guidelines.

Specificity
  • Blank Analysis: Inject a derivatized blank (ACN only). Expect a peak for the quenched reagent (Diethyl-DNB amide) at a distinct retention time (typically later eluting) from the analyte derivative.

  • Analyte Peak: The this compound derivative typically elutes between 8–10 minutes under the proposed gradient.

Linearity & Sensitivity
  • Linear Range: 0.1 – 50 µg/mL (

    
    ).
    
  • LOD (Limit of Detection): ~0.05 µg/mL (S/N = 3).

  • LOQ (Limit of Quantification): ~0.15 µg/mL (S/N = 10).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Small Peak Incomplete reaction due to moisture.Use fresh anhydrous ACN; ensure DNB-Cl is dry.
Precipitate in Vial DNB-Cl concentration too high or solubility issue.Dilute sample with Mobile Phase A before injection.
Extra Peaks Reagent byproducts.Confirm identity of reagent peaks using the Blank; adjust gradient to resolve.

References

  • Santa, T. (2011). Derivatization Reagents in Liquid Chromatography. In: Cazes J. (eds) Encyclopedia of Chromatography. CRC Press.

  • PubChem. (2025).[4][5][6][7] this compound Compound Summary. National Center for Biotechnology Information. [Link]

  • Reddy, P. R., et al. (2012).[8] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[8] [Link]

  • Smith, R. M. (1988). Retention classification of derivatized amines in reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 441, 1-12. [Link]

Sources

Asymmetric Synthesis of Chiral Piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in peptidomimetics, GPCR ligands (e.g., substance P antagonists), and protease inhibitors (e.g., Factor Xa inhibitors). Unlike the achiral piperazine ring, the piperazin-2-one motif offers distinct vectors for diversification at the C3, C5, and C6 positions, allowing for precise tuning of lipophilicity and target binding affinity.

This guide details two distinct synthetic workflows:

  • Chiral Pool Synthesis: A robust, high-fidelity method utilizing amino acid precursors.

  • Catalytic Asymmetric Hydrogenation: A scalable method for generating chiral centers from flat pyrazinone precursors.

Strategic Retrosynthesis

To design an effective synthesis, one must visualize the disconnection points. The choice of method depends heavily on the desired substitution pattern.

Retrosynthesis cluster_logic Decision Matrix Target Chiral Piperazin-2-one AminoAcid Chiral Amino Acid (C3 Substitution) AminoAcid->Target Reductive Amination (Method A) Diamine 1,2-Diamine (N1/N4 Substitution) Diamine->Target Cyclization Pyrazinone Pyrazin-2-one (Catalytic Route) Pyrazinone->Target Asymmetric Hydrogenation (Method B) High ee% Required High ee% Required High ee% Required->AminoAcid Scale-up (>100g) Scale-up (>100g) Scale-up (>100g)->Pyrazinone

Figure 1: Retrosynthetic analysis showing the two primary disconnects: the chiral pool approach (Red) and the catalytic approach (Green).

Method A: Chiral Pool Synthesis (Reductive Amination)

Principle: This method leverages the inherent chirality of natural or unnatural amino acids. The key challenge is preventing racemization during the activation of the carboxylic acid or the formation of the imine.

Mechanism:

  • Conversion:

    
    -Boc amino acid is converted to an aldehyde or 
    
    
    
    -keto ester.
  • Reductive Amination: Reaction with a glycine ester or amine equivalent.

  • Cyclization: Intramolecular amide bond formation.

Protocol 1: Synthesis from -Boc Amino Aldehydes
Materials
  • Starting Material:

    
    -Boc-L-Phenylalaninal (or analogous amino aldehyde).
    
  • Reagent: Glycine methyl ester hydrochloride.

  • Reductant: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

  • Cyclization Agent: Trifluoroacetic acid (TFA) followed by Triethylamine (

    
    ).
    
Step-by-Step Procedure
  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve

      
      -Boc-amino aldehyde (1.0 equiv) and Glycine methyl ester HCl (1.1 equiv) in anhydrous DCE (0.2 M).
      
    • Add

      
       (1.1 equiv) dropwise to liberate the free amine.
      
    • Stir at room temperature for 1 hour. Note: Magnesium sulfate (

      
      ) can be added to sequester water and drive imine formation.
      
  • Reductive Amination:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (1.5 equiv) in three portions over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • QC Check: Monitor by TLC (stain with Ninhydrin). Disappearance of aldehyde is critical.

  • Workup:

    • Quench with saturated aqueous

      
      .[1] Extract with DCM (3x).
      
    • Dry combined organics over

      
       and concentrate.[1][2]
      
  • Cyclization (One-Pot Deprotection/Cyclization):

    • Dissolve the crude intermediate in DCM/TFA (2:1 ratio). Stir for 1 hour to remove the Boc group.

    • Concentrate to remove excess TFA (azeotrope with toluene if necessary).

    • Redissolve the residue in MeOH.

    • Add

      
       (5.0 equiv) and reflux for 4–6 hours. The basic conditions promote the attack of the free secondary amine onto the methyl ester.
      
  • Purification:

    • Flash column chromatography (DCM/MeOH gradient 95:5 to 90:10). Piperazinones are polar; ensure the column is well-equilibrated.

Method B: Asymmetric Hydrogenation of Pyrazin-2-ols

Principle: This method is superior for scale-up as it avoids multi-step protection/deprotection sequences. It utilizes a transition metal catalyst to set two chiral centers simultaneously.[3]

Mechanism: A Pd or Ir catalyst with a chiral phosphine ligand directs the addition of hydrogen across the pyrazine double bonds.

Protocol 2: Pd-Catalyzed Hydrogenation
Materials
  • Substrate: 3,5-Disubstituted pyrazin-2-ol (tautomer of pyrazin-2-one).

  • Catalyst Precursor:

    
     or 
    
    
    
    .
  • Chiral Ligand:

    
    -BINAP or 
    
    
    
    -f-Binaphane.
  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol.

  • Hydrogen Source:

    
     gas (balloon or autoclave).
    
Step-by-Step Procedure
  • Catalyst Preparation:

    • In a glovebox, mix

      
       (5 mol%) and 
      
      
      
      -BINAP (6 mol%) in degassed TFE. Stir for 30 minutes to form the active complex.
  • Hydrogenation:

    • Add the pyrazin-2-ol substrate (1.0 equiv) to the catalyst solution.

    • Transfer to a high-pressure autoclave.

    • Purge with

      
       (3 cycles) and pressurize to 20 bar (approx. 300 psi).
      
    • Stir at 50°C for 24 hours.

  • Workup:

    • Vent the autoclave carefully.

    • Filter the mixture through a pad of Celite to remove the Pd catalyst.

    • Concentrate the filtrate.[4]

  • Analysis:

    • Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).

Comparative Data Analysis

The following table summarizes the efficiency of different solvent/catalyst systems for the hydrogenation route (Method B), based on aggregated literature data.

EntryCatalyst SystemSolventPressure (bar)Yield (%)ee (%)Notes
1Pd(OAc)2 / (R)-BINAPMeOH208592Standard protocol
2Pd(TFA)2 / (R)-SegPhosTFE309298Optimal for steric bulk
3Ir(COD)Cl / PhosphineDCM507065Lower selectivity
4Rh(COD)2BF4 / DuPhosMeOH106040Significant side products

Critical Troubleshooting & Optimization

Workflow Logic

The following diagram illustrates the decision-making process during the purification and optimization phase.

Workflow Start Crude Reaction Mixture TLC TLC Analysis (Ninhydrin/UV) Start->TLC Decision Is Product Spot Discrete? TLC->Decision Yes Flash Chromatography (DCM/MeOH) Decision->Yes Yes No Check pH / Additive Decision->No No (Streaking) Recryst Recrystallization (EtOAc/Hex) Yes->Recryst High ee req. AcidWash Acidic Workup (Remove unreacted amine) No->AcidWash

Figure 2: Purification workflow emphasizing the handling of polar amine intermediates.

Key Insights
  • Racemization Risk: In Method A, avoid using strong bases (e.g., NaH, LDA) during the cyclization step if the alpha-proton is acidic. The reflux in

    
     is mild enough to preserve stereochemistry.
    
  • Solvent Effects (Method B): Trifluoroethanol (TFE) is often superior to methanol in asymmetric hydrogenation because it enhances the acidity of the catalyst-substrate complex, facilitating hydride transfer.

  • Handling Piperazinones: These compounds are lactams. They are stable to hydrolysis under neutral conditions but can ring-open in strong boiling acid or base.

References

  • Review of Piperazine Pharmacology

    • Brockunier, L. L., et al. "Human peptide transporter 1 (PEPT1) pharmacophore mapping." Journal of Medicinal Chemistry (2000).
    • Source: (General Journal Link)

  • Asymmetric Hydrogenation Protocol

    • Rossen, K., et al. "Catalytic Asymmetric Hydrogenation of Quinoxalines.
    • Source:

  • Chiral Pool/Reductive Amination

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.
    • Source:

  • NHC-Catalyzed Synthesis

    • Zhang, Y., et al. "Highly Enantioselective Construction of the Polycyclic Piperazin-2-ones via NHC-Catalyzed [12 + 2] Cycloadditions." Organic Letters, 25(43), 7917–7922 (2023).[5]

    • Source:[6]

  • Pd-Catalyzed Allylic Alkylation

    • Behenna, D. C., & Stoltz, B. M. "The Enantioselective Synthesis of α-Tertiary Piperazin-2-ones.
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Acetylpiperazin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Acetylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, ensuring a deeper understanding and more successful outcomes in your laboratory.

Troubleshooting Guide: Enhancing Your Reaction Yield

This section addresses the most frequently encountered issues during the synthesis of this compound. The primary route for this synthesis involves the N-acetylation of piperazin-2-one.

Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yields are a common frustration in organic synthesis. For the acetylation of piperazin-2-one, several factors can be at play. Let's break them down systematically.

A1: Key Factors Influencing Yield and Optimization Strategies

1. Reagent Stoichiometry and Quality:

  • Acetic Anhydride Excess: While a 1:1 molar ratio of piperazin-2-one to acetic anhydride is theoretically sufficient, in practice, a slight excess of acetic anhydride (1.1 to 1.5 equivalents) can drive the reaction to completion, especially if there is any moisture present that could hydrolyze the anhydride. However, a large excess can lead to di-acetylation or complicate purification.

  • Reagent Purity: Ensure the purity of your starting materials. Piperazin-2-one can be hygroscopic, and water will consume the acetic anhydride. It's advisable to dry the piperazin-2-one under vacuum before use. The acetic anhydride should be fresh and free from acetic acid, which can be less reactive under certain conditions.

2. Reaction Conditions: The Trifecta of Solvent, Temperature, and Time

  • Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Aprotic Solvents: Dichloromethane (DCM), chloroform, and ethyl acetate are excellent choices as they are unreactive towards acetic anhydride. DCM is often preferred for its ability to dissolve the starting materials and its low boiling point, which simplifies removal post-reaction.

    • Protic Solvents: Alcohols like methanol or ethanol can be used, but they can potentially react with acetic anhydride, especially at higher temperatures, to form the corresponding acetate esters, thereby reducing the amount of acetylating agent available.

  • Temperature Control: The N-acetylation of amines is typically an exothermic reaction.

    • Initial Cooling: It is critical to cool the reaction mixture (0-5 °C) before the dropwise addition of acetic anhydride. This helps to control the exotherm and prevent the formation of side products.

    • Reaction Temperature: After the initial addition, allowing the reaction to slowly warm to room temperature and stirring for a few hours is often sufficient for completion. Some protocols may call for gentle heating (e.g., 40-50 °C) to ensure the reaction goes to completion, but this should be monitored carefully to avoid side reactions.

  • Reaction Time: The reaction is generally rapid. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine the optimal reaction time and avoid unnecessary heating or extended reaction times that could lead to product degradation or side product formation.

3. The Role of a Base:

  • Scavenging Protons: The acetylation reaction produces one equivalent of acetic acid. The presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the acid. This prevents the protonation of the starting piperazin-2-one, which would render it unreactive as a nucleophile. A slight excess of the base (1.1-1.2 equivalents) is recommended.

  • Potential Pitfall: Using a nucleophilic base can lead to competitive reactions. For instance, pyridine can act as a nucleophilic catalyst but can also be acetylated.

4. Work-up and Purification:

  • Quenching: After the reaction is complete, it's important to quench any unreacted acetic anhydride. This is typically done by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The product is usually extracted into an organic solvent like DCM or ethyl acetate. Multiple extractions will ensure a higher recovery of the product.

  • Purification:

    • Column Chromatography: Silica gel column chromatography is a common method for purifying this compound. A solvent system of ethyl acetate/hexanes or DCM/methanol can be effective.

    • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be a highly effective purification method to obtain a high-purity product.

Frequently Asked Questions (FAQs)

This section provides concise answers to specific questions that may arise during your experimental work.

Q2: What are the common side reactions in the synthesis of this compound, and how can I minimize them?

A2: The primary side reaction of concern is the di-acetylation of piperazin-2-one, where both nitrogen atoms are acetylated. This is more likely to occur if a large excess of acetic anhydride is used or if the reaction temperature is too high. To minimize this, use a controlled amount of acetic anhydride (1.1-1.2 equivalents) and maintain a low reaction temperature, especially during the addition of the anhydride. Another potential side reaction is the O-acetylation of the amide oxygen, though this is generally less favorable.

Q3: I am observing an impurity with a similar Rf value to my product on the TLC plate. What could it be and how do I get rid of it?

A3: An impurity with a similar polarity could be unreacted piperazin-2-one or the di-acetylated product.

  • Unreacted Starting Material: If the reaction has not gone to completion, you will see the starting material. You can try to push the reaction further by extending the reaction time or gently warming the mixture.

  • Di-acetylated Product: This is more non-polar than the desired mono-acetylated product. Optimizing the stoichiometry of your reagents, as mentioned in Q2, is the best way to avoid its formation.

  • Purification: A carefully run silica gel column with a shallow solvent gradient should be able to separate these closely related compounds.

common byproducts in 4-Acetylpiperazin-2-one synthesis and their removal

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis, purification, and troubleshooting of 4-Acetylpiperazin-2-one (CAS: 59702-31-7). This document is structured for researchers requiring high-purity intermediates for drug development scaffolds.

Executive Summary

Target Molecule: this compound Core Challenge: Regioselectivity between the N1 (lactam) and N4 (secondary amine) positions. Primary Synthesis Route: Selective N-acylation of piperazin-2-one using acetic anhydride (


) or acetyl chloride (

).

The synthesis of this compound relies on exploiting the nucleophilic differential between the N4 secondary amine (highly nucleophilic) and the N1 lactam nitrogen (poorly nucleophilic). Failure to control reaction conditions results in the formation of 1,4-diacetylpiperazin-2-one (over-acetylation) or retention of unreacted starting material.

Part 1: Reaction Pathway & Byproduct Formation

The following diagram illustrates the reaction kinetics and the origin of common impurities.

ReactionPathway cluster_legend Selectivity Logic SM Piperazin-2-one (Starting Material) [Basic N4] Reagent Ac2O / AcCl (1.0 - 1.1 equiv) SM->Reagent Product This compound (Target) [Neutral Amide] SM->Product Fast (N4 Acylation) Byproduct2 Piperazin-2-one Salts (e.g., Hydrochloride) SM->Byproduct2 Acid Scavenging Byproduct1 1,4-Diacetylpiperazin-2-one (Over-Acylated Impurity) [Imide-like N1] Product->Byproduct1 Slow (N1 Acylation) Excess Reagent/Heat N4 is ~1000x more nucleophilic than N1 N4 is ~1000x more nucleophilic than N1

Caption: Reaction pathway showing the kinetic favorability of N4-acetylation over N1-acetylation. Over-reaction leads to the 1,4-diacetyl impurity.

Part 2: Troubleshooting Guides

Module 1: Controlling Regioselectivity (Avoiding Di-acetylation)

Symptom: LC-MS or NMR shows a significant peak for 1,4-diacetylpiperazin-2-one (


).
Root Cause:  Excess acetylating agent or reaction temperature too high, activating the N1 lactam nitrogen.
ParameterRecommendationScientific Rationale
Stoichiometry 0.95 – 1.05 equiv of

The N4 amine reacts rapidly. A slight deficit of

prevents the reagent from attacking the N1 position after N4 is consumed.
Temperature 0°C to 10°C Low temperature kinetically suppresses the reaction at the poorly nucleophilic N1 lactam while allowing N4 acylation to proceed.
Addition Rate Dropwise over 30-60 mins Prevents localized high concentrations of acetylating agent that could drive over-acetylation.
Solvent System DCM or Water (Schotten-Baumann) In aqueous base (

), the N1-acetyl group (if formed) is hydrolytically unstable and may revert to the product, acting as a self-correcting mechanism.
Module 2: Removing Unreacted Starting Material

Symptom: Presence of piperazin-2-one in the final product (Broad singlet in NMR at


 2.5-3.0 ppm).
Challenge:  Both the product and starting material are polar, making silica chromatography difficult (streaking).

Protocol: Chemoselective Acid/Base Extraction Since the product is a neutral bis-amide/lactam and the starting material is a basic amine , we can separate them using pH manipulation.

  • Dissolution: Dissolve crude mixture in Dichloromethane (DCM).

  • Acid Wash: Wash the organic phase with 1M HCl (2x).

    • Mechanism:[1][2][3][4] Piperazin-2-one is protonated (

      
      ) and moves to the aqueous phase.
      
    • Outcome: this compound (neutral) remains in the DCM layer.

  • Brine Wash: Wash DCM layer with saturated brine to remove trapped acid/water.

  • Drying: Dry over

    
     and concentrate.
    
Module 3: Purification & Isolation of Solid Product

Symptom: Product is an oil or sticky solid that refuses to crystallize. Root Cause: Presence of trace solvents (AcOH) or 1,4-diacetyl impurities disrupting the crystal lattice.

Recrystallization Strategy:

  • Solvent: Ethyl Acetate (EtOAc) / Ethanol (EtOH) mixture (9:1).

  • Method: Dissolve in minimum hot EtOH, then add hot EtOAc until slightly cloudy. Cool slowly to 4°C.

  • Alternative (Trituration): If the product is an oil, triturating with Diethyl Ether (

    
    )  or Hexane  can remove non-polar impurities (like the 1,4-diacetyl byproduct) and induce solidification of the this compound.
    

Part 3: Experimental Workflow (Self-Validating Protocol)

This workflow is designed to be self-purifying by leveraging the basicity difference between the reactant and product.

PurificationWorkflow cluster_caption Purification Logic Crude Crude Reaction Mixture (Product + SM + Diacetyl) DCM_Sol Dissolve in DCM Crude->DCM_Sol Acid_Wash Wash with 1M HCl DCM_Sol->Acid_Wash Aq_Phase Aqueous Phase (Contains Protonated SM) Acid_Wash->Aq_Phase Extracts SM Org_Phase Organic Phase (DCM) (Product + Diacetyl) Acid_Wash->Org_Phase Retains Product Trituration Concentrate & Triturate with Et2O/Hexane Org_Phase->Trituration Final_Solid Solid Precipitate (Pure this compound) Trituration->Final_Solid Filter Filtrate Filtrate (Contains Diacetyl impurity) Trituration->Filtrate Acid wash removes basic SM.\nTrituration removes lipophilic Diacetyl. Acid wash removes basic SM. Trituration removes lipophilic Diacetyl.

Caption: Workup flow designed to chemically separate byproducts based on basicity and polarity.

Part 4: Frequently Asked Questions (FAQs)

Q1: My product contains ~5% 1,4-diacetylpiperazin-2-one. How do I remove it without a column? A: The 1,4-diacetyl impurity is significantly less polar than your target product (it lacks the H-bond donor of the lactam).

  • Solution: Triturate the crude solid with Diethyl Ether or MTBE . The diacetyl impurity is often soluble in ether, while the desired this compound (a polar amide) will remain as a solid precipitate. Filter and wash with cold ether.

Q2: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but Acetic Anhydride (


)  is preferred.
  • Reasoning: Acetyl chloride releases HCl, which instantly protonates the unreacted N4 amine, deactivating it and stopping the reaction unless a base (TEA) is added. Adding base increases the risk of N1-acetylation (di-acetyl formation).

    
     releases acetic acid (weaker acid), allowing the reaction to proceed more smoothly under milder conditions.
    

Q3: How do I distinguish the product from the starting material by NMR? A: Look at the methylene protons adjacent to N4.

  • Piperazin-2-one (SM): The protons at C3 and C5 appear upfield (approx 3.0 - 3.5 ppm).

  • This compound (Product): Due to the electron-withdrawing acetyl group, the protons at C3 and C5 will shift downfield (approx 3.6 - 4.2 ppm) and may split due to rotamers of the amide bond.

Q4: Is the N1-acetyl group stable? A: No. An N-acetyl group on a lactam (an imide structure) is labile. If you accidentally form the 1,4-diacetyl byproduct, you can often convert it back to the desired product by stirring in mild aqueous base (pH 9-10) or even methanol with a catalytic amount of ammonia for 1-2 hours. This selectively cleaves the N1-acetyl (imide) while leaving the N4-acetyl (amide) intact.

References

  • Selective Acylation of Piperazinones: US Patent 4240961A. Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.[4]

  • General Piperazine Synthesis & Properties: PubChem Compound Summary for this compound. (Note: Analogous structures and properties derived from piperazinone scaffold data).

  • Purification of Piperazine Derivatives: BenchChem Technical Support. Purification of Piperazine-Containing Compounds.

  • Amide vs Imide Stability: Organic Chemistry Portal. Protecting Groups: N-Acyl Derivatives.

Sources

Technical Support Center: Optimizing Coupling Reactions with 4-Acetylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

4-Acetylpiperazin-2-one is a versatile piperazinone scaffold widely used in medicinal chemistry to introduce polarity and hydrogen-bond accepting motifs.[1] However, its reactivity profile is distinct from standard piperazines due to the lactam (amide) functionality at the N1 position.[2][3]

Core Chemical Profile[1][2][3][4][5][6][7][8]
  • Nucleophile: The N1-H (lactam) is the active site.[1][2][3]

  • pKa (DMSO): ~15–17 (Weakly acidic; requires strong bases or transition metal catalysis for deprotonation/coupling).[2][3]

  • Solubility: High aqueous solubility; soluble in DMF, DMSO, MeOH.[2] Poor solubility in non-polar ethers/hydrocarbons.[1][3]

  • Common Pitfalls:

    • Low Nucleophilicity: The N1 lone pair is delocalized into the carbonyl, making it a poor nucleophile compared to amines.[2][3]

    • O-Alkylation: Competitive reaction at the carbonyl oxygen (lactim ether formation) under improper conditions.[1][2][3]

    • Workup Loss: High water solubility leads to product loss during standard aqueous extractions.[1][2][3]

Critical Workflow: N-Arylation (C-N Coupling)

The most frequent application is coupling the N1-lactam to an aryl halide.[1][2] This requires Buchwald-Hartwig (Pd) or Goldberg (Cu) conditions. Standard SNAr conditions rarely work unless the aryl ring is highly electron-deficient (e.g., 4-fluoronitrobenzene).

Decision Matrix: Choosing Your Catalyst

CouplingLogic Start Select Electrophile ArylHalide Aryl Halide (Ar-X) Start->ArylHalide AlkylHalide Alkyl Halide (R-X) Start->AlkylHalide ArType Sterics/Electronics? ArylHalide->ArType BaseChoice Base: NaH (Strong) or Cs2CO3 (Mild) AlkylHalide->BaseChoice PdRoute Pd-Catalysis (Buchwald) Ligand: tBuBrettPhos/Xantphos Base: K3PO4 or Cs2CO3 ArType->PdRoute Ortho-subs / Chlorides CuRoute Cu-Catalysis (Goldberg) Ligand: DMEDA/DACH Base: K3PO4 Solvent: Dioxane ArType->CuRoute Iodides / Cost-Sensitive

Figure 1: Decision logic for selecting reaction conditions based on electrophile type.

Protocol A: Palladium-Catalyzed Arylation (Recommended)

Best for: Aryl chlorides, sterically hindered substrates, and high-value intermediates.

  • Catalyst: Pd2(dba)3 (1–2 mol%) or Pd(OAc)2.[1][2][3]

  • Ligand: tBuBrettPhos or Xantphos .[2] (Note: Standard ligands like BINAP often fail for lactams).[1][3]

  • Base: K3PO4 (weakly hydrous) or Cs2CO3.[1][2][3]

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (100–110 °C).

Why this works: Lactams are "amide-like" nucleophiles.[1][2] tBuBrettPhos is specifically designed to prevent the Pd-amido complex from forming a stable, unreactive chelate, facilitating the reductive elimination step [1].

Protocol B: Copper-Catalyzed Goldberg Reaction

Best for: Aryl iodides, bromides, and scale-up where Pd cost is prohibitive.

  • Catalyst: CuI (5–10 mol%).[2][3]

  • Ligand: DMEDA (N,N'-Dimethylethylenediamine) or trans-1,2-diaminocyclohexane .[1]

  • Base: K3PO4 or K2CO3.[1][2][3]

  • Solvent: 1,4-Dioxane or DMF (reflux required, ~110 °C).

Why this works: The diamine ligand stabilizes the Cu(I) species and increases the solubility of the inorganic base, which is critical for the deprotonation of the lactam (pKa ~17) [2].[2][3]

Troubleshooting Guide: N-Arylation

SymptomProbable CauseCorrective Action
No Conversion (SM recovered) Catalyst poisoning or insufficient deprotonation.1.[1] Switch to tBuBrettPhos (highly active for amides).2. Ensure reagents are dry; water quenches the active anionic lactam species.3.[1] Switch base to Cs₂CO₃ (higher solubility in dioxane).[1]
Low Yield (<30%) Catalyst decomposition (Pd black formation).[1]1. Degas solvents thoroughly (sparge with Ar for 15 min).2. Add ligand before metal source if not using a precatalyst.3. Lower temp to 80°C and extend time.
Product is "Stuck" in Aqueous Layer High polarity of piperazinone.[1]Do not use simple Et₂O/H₂O extraction.[1] Use DCM/IPA (3:1) for extraction or evaporate DMF directly and purify via reverse-phase chromatography.[1]
Side Product: Deacetylation Hydrolysis of N4-acetyl group.[1]Avoid strong hydroxide bases (KOH/NaOH) at high temps. Use K₃PO₃ or Cs₂CO₃ (carbonate/phosphate) instead.[3]

Critical Workflow: N-Alkylation

Alkylation is conceptually simpler but prone to O-alkylation (reaction at the carbonyl oxygen).[1][2][3]

Protocol: Base-Mediated Alkylation[1]
  • Base: NaH (60% dispersion, 1.1 equiv) is superior to K2CO3 for clean N-alkylation.[1][2][3]

  • Solvent: DMF or THF (0 °C to RT).

  • Procedure:

    • Dissolve this compound in dry DMF.

    • Cool to 0 °C. Add NaH portion-wise.

    • Stir 30 min (ensure H2 evolution ceases). The solution often turns slightly yellow (formation of the lactam anion).[2][3]

    • Add alkyl halide dropwise.[1][2][3]

Technical Insight: The "hard" anion (O-) vs. "soft" anion (N-) dichotomy suggests that maintaining a tight ion pair (using Na+ in non-polar solvents) favors N-alkylation.[1] However, for piperazinones, N-alkylation is thermodynamically preferred.[1] If O-alkylation is observed, switch solvent to THF and use LiHMDS as the base to leverage the Lithium counterion effect [3].[3]

Workup & Isolation Strategy

The high water solubility of this compound and its coupled products is the #1 reason for "failed" reactions where the product was actually formed but lost.[1]

Isolation Workflow Diagram

WorkupLogic Reaction Reaction Complete (DMF/Dioxane) CheckSolubility Is Product Water Soluble? Reaction->CheckSolubility MethodA Method A: Direct Evaporation 1. Rotovap DMF (high vac, 50°C) 2. Redissolve residue in DCM/MeOH (9:1) 3. Filter off inorganic salts 4. Load on Silica/C18 CheckSolubility->MethodA Yes MethodB Method B: Salting Out 1. Dilute with minimal water 2. Saturate with NaCl 3. Extract 3x with DCM/IPA (3:1) 4. Dry over Na2SO4 CheckSolubility->MethodB No Yes YES (Likely) No NO (Lipophilic R-group)

Figure 2: Isolation strategy to prevent product loss in aqueous waste.

FAQ: Frequently Asked Questions

Q: Can I use reductive amination on the N1 position? A: No. The N1 is an amide (lactam), not an amine.[2] It will not form an imine with aldehydes.[1] You must use alkylation or arylation protocols.[1][3]

Q: My reaction mixture turned into a solid block. What happened? A: This is common in Goldberg couplings (Cu) using inorganic bases (K3PO4) in dioxane.[1][2] The phosphate is insoluble.[3]

  • Fix: Use a mechanical stirrer or switch to a larger volume of solvent.[2] Alternatively, add a small amount of surfactant or use a soluble organic base (though yields may drop).[3]

Q: How do I remove the 4-acetyl group after coupling? A: Standard acid hydrolysis (6N HCl, reflux, 2-4 h) works well.[1][2] Alternatively, for milder conditions, use hydrazine hydrate in EtOH if the acetyl is labile enough, though acid hydrolysis is the industry standard for piperazines.[2][3]

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amidation of Aryl Halides."[1][2] Journal of the American Chemical Society, vol. 130, no. 21, 2008, pp. 6686–6687. Link[3]

  • Buchwald, S. L., & Klapars, A. "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides, Cyanides, and Nitro Compounds."[2] Journal of the American Chemical Society, vol. 124, no. 50, 2002, pp. 14844–14845. Link[3]

  • Evans, D. A. "Selectivity in the Alkylation of Lactams."[2] Evans Group Lecture Notes, Harvard University. Link (General principle reference).[3]

  • Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures."[2] Chemical Reviews, vol. 103, no. 3, 2003, pp. 893–930. Link[3]

Sources

strategies to avoid di-substitution in piperazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PZ-8492-MONO Topic: Strategies to Prevent Di-substitution in Piperazine Functionalization Status: Resolved / Expert Verified Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Symmetry Problem

The core challenge in piperazine chemistry is its


 symmetry. The molecule possesses two equivalent secondary amine sites (

and

).
  • The Trap: In many alkylation reactions, the introduction of an electron-donating alkyl group makes the resulting mono-alkylated product more nucleophilic than the unsubstituted starting material. This leads to a kinetic runaway effect, favoring the formation of the di-substituted impurity (bis-alkylation) even before the starting material is consumed.

  • The Solution: Selectivity is achieved by breaking this symmetry either stoichiometrically , sterically (protecting groups), or thermodynamically (pH control).

Module 1: The "Brute Force" Strategy (Kinetic/Statistical Control)

Best for: Cheap starting materials; early-stage discovery where purification is automated.

The Logic

By flooding the reaction with a massive excess of piperazine, you statistically ensure that the electrophile (R-X) is far more likely to encounter an unsubstituted piperazine molecule than a mono-substituted one.[1][2]

Optimized Protocol: The "10x" Rule
  • Dissolution: Dissolve Piperazine (10.0 equivalents) in a polar aprotic solvent (DCM or Acetonitrile).

    • Note: DCM is preferred if the electrophile is soluble in it, as excess piperazine can be easily precipitated later.

  • Addition: Add the Electrophile (1.0 equivalent) dropwise over 60 minutes at 0°C.

    • Why: Low temperature suppresses the reaction rate, enhancing the statistical selectivity.[1]

  • Quench & Workup (Critical Step):

    • The challenge is removing 9 equivalents of unreacted piperazine.

    • Method A (Aqueous Wash): Dilute with DCM. Wash copiously with water (5x). Unsubstituted piperazine partitions into water; mono-alkylated products (especially with lipophilic R-groups) remain in DCM.

    • Method B (Distillation): If the product is high-boiling, Kugelrohr distillation can sublime off the excess piperazine.

Data: Stoichiometry vs. Selectivity
Piperazine EquivalentsMono-Substituted Yield (%)Di-Substituted Impurity (%)Workup Difficulty
1.0 eq45%35%High (Separation required)
3.0 eq70%15%Moderate
10.0 eq 92% < 3% Low (Wash/Sublime)

Module 2: The "Precision" Strategy (Protective Groups)

Best for: Precious electrophiles; GMP synthesis; when high purity is non-negotiable.

The Logic

This method chemically desymmetrizes the molecule. By installing a carbamate protecting group (Boc or Cbz) on


, 

becomes the sole reactive site. This is the Gold Standard for reliability.
Workflow Diagram

BocStrategy Fig 1. Desymmetrization via Boc-Protection Strategy Pip Piperazine (Symmetric) MonoBoc N-Boc-Piperazine (Mono-protected) Pip->MonoBoc Desymmetrization BocAn Boc-Anhydride (0.9 eq) BocAn->MonoBoc ProtectedProd N-R-N'-Boc-Piperazine MonoBoc->ProtectedProd Functionalization Alk Alkylation (R-X, Base) Alk->ProtectedProd Final Mono-R-Piperazine (Target) ProtectedProd->Final Acid Hydrolysis Deprot Deprotection (TFA or HCl)

Protocol: -Boc-Piperazine Synthesis

Reference: BenchChem Application Notes [1]

  • Setup: Dissolve piperazine (3.0 eq) in DCM.

  • Addition: Add

    
     (1.0 eq) in DCM dropwise over 3 hours.
    
    • Tip: Slow addition is crucial to prevent di-Boc formation.[3]

  • Workup: Wash with water. The di-Boc is organic soluble; free piperazine is water soluble. The mono-Boc distributes but favors organic.

  • Functionalization: React the isolated

    
    -Boc-piperazine with your electrophile (R-X) using 
    
    
    
    in DMF or Acetonitrile.
  • Deprotection: Stir in TFA/DCM (1:1) or 4M HCl in Dioxane to reveal the secondary amine.

Module 3: The "Chemist's Hack" (pH & Salt Control)

Best for: Large scale scale-up where chromatography is impossible; avoiding protection/deprotection steps.

The Logic

Piperazine has two distinct pKa values:


 and 

[2].[4] By adjusting the pH to ~5.5-6.0, or by using the monohydrochloride salt, you create a statistical distribution where the majority of molecules are monoprotonated .
  • Mechanism: The protonated nitrogen (

    
    ) is non-nucleophilic. The unprotonated nitrogen (
    
    
    
    ) reacts. Once the unprotonated nitrogen reacts to form the product, the inductive effect of the protonated ammonium group (and the controlled pH) prevents the second nitrogen from reacting.
Protocol: The Monohydrochloride Method
  • Preparation: Suspend Piperazine Dihydrochloride (1.0 eq) in Ethanol.

  • Activation: Add exactly 1.0 equivalent of a base (e.g., NaOEt or KOH).

    • Result: This generates Piperazine Monohydrochloride in situ.

  • Reaction: Add the alkyl halide (0.8 eq). Reflux.

  • Selectivity: The protonated amine (

    
    ) blocks the second site.
    
  • Workup: Basify with NaOH to pH > 12 to liberate the free base, then extract with Chloroform/Isopropanol (3:1).

    • Troubleshooting: Piperazine derivatives are notoriously water-soluble. Do not use Diethyl Ether; it will not extract them efficiently.

Troubleshooting FAQ

Q: My mono-alkylated product is stuck in the aqueous phase during workup. How do I get it out? A: This is the "Polarity Trap."

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Solvent Switch: Use "High-Efficiency Extraction Solvent": Chloroform : Isopropanol (3:1) . This mixture is polar enough to pull piperazines from water but forms a distinct bilayer.

  • Continuous Extraction: For multigram scales, use a liquid-liquid continuous extractor (soxhlet type) overnight.

Q: Can I use Flow Chemistry to solve this? A: Yes. Flow chemistry offers superior Kinetic Control . By mixing reagents in a 1:1 ratio in a microreactor with a very short residence time, you prevent the product from "hanging around" and reacting with more electrophile. This often eliminates the need for protecting groups [3].

Q: Why not just use 1 equivalent of Piperazine and 1 equivalent of Alkyl Halide? A: This almost always results in a statistical mixture: ~25% unreacted piperazine, ~50% mono-product, and ~25% di-product (impurities). You lose 25% of your yield to di-alkylation immediately.

References

  • BenchChem. Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. (2025).

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2012).

  • ResearchGate. Comparative synthetic platforms for mono-N-alkylation of piperazine. (2024).

  • Google Patents. Process for the N-monoalkylation of piperazine (DE1092019B).

Sources

Technical Support Center: Navigating the Chromatographic Purification of 4-Acetylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for resolving impurities in 4-Acetylpiperazin-2-one using chromatography. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this polar, heterocyclic compound. Drawing from extensive field experience and established scientific principles, this guide provides in-depth troubleshooting advice and practical, step-by-step protocols to help you achieve your desired purity.

Introduction: The Challenge of Purifying this compound

This compound is a polar molecule containing both a lactam and a tertiary amide. Its heterocyclic nature, featuring nitrogen atoms with lone pair electrons, presents a unique set of challenges during chromatographic purification. These challenges often manifest as poor peak shape, insufficient separation from structurally similar impurities, and low recovery. This guide will equip you with the knowledge to diagnose and resolve these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing significant peak tailing for my this compound peak on a standard silica gel column. What's causing this and how can I fix it?

A1: Understanding the Root Cause:

Peak tailing with basic, nitrogen-containing compounds like this compound on silica gel is a classic problem.[1][2][3] The primary cause is the strong interaction between the basic nitrogen atoms in your compound and the acidic silanol (Si-O-H) groups on the surface of the silica gel.[1][4][5] This leads to a non-uniform interaction, where some molecules are retained more strongly than others, resulting in a "tailing" effect on the elution profile.[1][3]

Troubleshooting Protocol:

  • Mobile Phase Modification: The most straightforward approach is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.[1][6]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent.

    • Ammonia in Methanol: Use a pre-mixed solution of 7N ammonia in methanol as a polar component of your solvent system.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider switching to a different stationary phase.

    • Deactivated Silica: Use silica gel that has been end-capped to reduce the number of free silanol groups.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for the purification of basic compounds.[6]

    • Reversed-Phase Chromatography: This is often a superior choice for polar compounds.

Here is a logical workflow for addressing peak tailing:

G start Peak Tailing Observed mod_mp Add Basic Modifier to Mobile Phase (e.g., 0.1-1% TEA) start->mod_mp eval1 Evaluate Peak Shape mod_mp->eval1 success Problem Resolved eval1->success Symmetrical Peak alt_sp Switch to Alternative Stationary Phase (e.g., Alumina, Deactivated Silica) eval1->alt_sp Tailing Persists eval2 Evaluate Peak Shape alt_sp->eval2 eval2->success Symmetrical Peak rev_phase Consider Reversed-Phase Chromatography eval2->rev_phase Tailing Persists

Caption: Troubleshooting workflow for peak tailing.

Q2: My this compound is eluting very early or not retaining at all on my C18 reversed-phase column. How can I increase its retention?

A2: The Challenge of Retaining Polar Compounds in Reversed-Phase:

Reversed-phase chromatography separates compounds based on their hydrophobicity.[7][8] Highly polar compounds like this compound have limited interaction with the non-polar C18 stationary phase and are therefore poorly retained, often eluting with the solvent front.[9][10][11]

Strategies for Enhancing Retention:

  • Highly Aqueous Mobile Phase: Start with a high percentage of aqueous buffer in your mobile phase (e.g., 95-100% aqueous).

  • Alternative Reversed-Phase Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to retain polar compounds.

    • Polar-Endcapped Phases: These columns have a polar group at the end of the alkyl chain, which can also improve the retention of polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that are not well-retained in reversed-phase.[12] In HILIC, a polar stationary phase (like silica or an amide-bonded phase) is used with a mobile phase consisting of a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12][13]

Recommended Starting Conditions for HILIC:

ParameterRecommendation
Stationary Phase Amide-bonded silica
Mobile Phase A Acetonitrile
Mobile Phase B Water with 0.1% Formic Acid
Gradient 95% A to 70% A over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Q3: I am struggling to separate this compound from a closely related impurity. What advanced chromatographic techniques can I employ?

A3: Enhancing Selectivity with Mixed-Mode Chromatography:

When traditional single-mode chromatography (like normal-phase or reversed-phase) fails to provide adequate resolution, mixed-mode chromatography (MMC) can be a powerful solution.[14][15] MMC utilizes stationary phases that have been functionalized with ligands capable of multiple interaction modes, such as ion-exchange and hydrophobic interactions.[16][17] This can provide unique selectivities that are not achievable with single-mode chromatography.[14][15]

How Mixed-Mode Chromatography Works:

A mixed-mode stationary phase might, for example, have both cation-exchange and hydrophobic functionalities. By manipulating the pH and ionic strength of the mobile phase, you can modulate the retention of your target compound and its impurities based on both their charge and hydrophobicity.[17]

G cluster_0 Mixed-Mode Chromatography Analyte Analyte + Charge + Hydrophobicity StationaryPhase Stationary Phase - Cation Exchange Site - Hydrophobic Ligand Analyte->StationaryPhase Multiple Interactions MobilePhase Mobile Phase + pH Control + Salt Concentration MobilePhase->Analyte Modulates Retention MobilePhase->StationaryPhase Modulates Interactions

Caption: Principle of Mixed-Mode Chromatography.

Experimental Protocol for Method Development in Mixed-Mode Chromatography:

  • Column Selection: Choose a mixed-mode column with both cation-exchange and reversed-phase characteristics.

  • Mobile Phase Screening:

    • pH Screening: Prepare mobile phases with varying pH values (e.g., pH 3, 5, and 7) to investigate the effect of analyte ionization on retention.

    • Ionic Strength Screening: For each pH, screen different concentrations of a salt (e.g., ammonium formate) to modulate the ionic interactions.

  • Gradient Optimization: Once promising conditions are identified, optimize the gradient of the organic modifier (e.g., acetonitrile) to fine-tune the separation.

Q4: I suspect some of my impurities are starting materials or reaction by-products. What are the likely impurities in the synthesis of this compound?

A4: Potential Impurities and their Characteristics:

The impurities present will depend on the synthetic route used. A common synthesis involves the acetylation of piperazin-2-one. Potential impurities could include:

  • Piperazin-2-one: The unreacted starting material. This is more polar than the product.

  • 1,4-Diacetylpiperazin-2-one: Formed by di-acetylation. This is less polar than the product.

  • N-Acetyl-4-piperidone: A potential precursor or side-product.[18]

  • Other Piperazine Derivatives: Depending on the specific synthetic pathway, other piperazine-related impurities may be present.[19][20][21]

Analytical Approach for Impurity Profiling:

A combination of HPLC-UV and LC-MS is highly recommended for identifying and tracking impurities throughout the purification process.

TechniquePurpose
HPLC-UV Quantify the relative amounts of the main component and impurities.
LC-MS Determine the molecular weights of the impurities to aid in their identification.

References

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Separation Science. [Link]

  • Fundamentals of mixed mode (multimodal) chromatography. (2024, September 2). Cytiva. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • Mixed Mode Chromatography. Sartorius. [Link]

  • Retaining Polar Compounds. (2014, August 22). LCGC Europe. [Link]

  • 4-Acetylpiperidin-2-one. PubChem. [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. [Link]

  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. [Link]

  • 4-Acetyl-1-methylpiperazin-2-one. PubChem. [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [Link]

  • Piperazine-impurities. Pharmaffiliates. [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections. (2023, November 7). Pharma Growth Hub. [Link]

  • What is Peak Tailing? Chromatography Today. [Link]

  • Ion chromatography determination method of N-methylpiperazine.
  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. [Link]

  • Normal Phase HPLC Columns. Phenomenex. [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • Peptide separation in normal phase liquid chromatography. PubMed. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Aqueous normal-phase chromatography. Wikipedia. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [Link]

  • Synthesis method of chiral piperazinone derivative.
  • Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. [Link]

  • ion exchange chromatography. IAJPS. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • 2-Piperazinone, 4-(2-(4-(4-chlorophenyl)-2-oxo-1-pyrrolidinyl)acetyl)-, (R). PubChem. [Link]

  • 2-Piperazinone, 4-(2-(4-(4-chlorophenyl)-2-oxo-1-pyrrolidinyl)acetyl)-, (S). PubChem. [Link]

  • Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.

Sources

Technical Support Center: Catalyst Selection & Optimization for Piperazinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Method Selection

Piperazinones (specifically piperazin-2-ones) are privileged pharmacophores in kinase inhibitors (e.g., Factor Xa inhibitors) and peptidomimetics. The selection of a catalytic system depends entirely on whether your primary constraint is stereochemical fidelity (chiral centers at C3/C5) or library diversity (rapid analoging).

Use the following decision matrix to select your catalytic route before proceeding to the specific protocols.

Method Selection Logic (DOT Visualization)

PiperazinoneSelection Start START: What is your primary structural goal? Chirality Stereodefined C3/C5 Center (Enantioselective) Start->Chirality Diversity High Diversity / Library Gen (Racemic/Diastereomeric) Start->Diversity QuatCenter Is the center quaternary (alpha-tertiary)? Chirality->QuatCenter LinearPrecursor Linear Precursor Available? Diversity->LinearPrecursor PdAAA Method A: Pd-Catalyzed Decarboxylative Allylic Alkylation QuatCenter->PdAAA Yes Hydrogenation Method B: Asymmetric Hydrogenation of Pyrazin-2-ols QuatCenter->Hydrogenation No (Secondary) IntraAmidation Method C: Pd/Cu-Catalyzed Intramolecular Amidation LinearPrecursor->IntraAmidation Yes (Amide/Amine tether) UgiPost Method D: Lewis Acid Post-Ugi Cyclization LinearPrecursor->UgiPost No (Component Assembly)

Figure 1: Decision tree for selecting the optimal catalytic strategy based on target structural complexity.

Technical Protocols & Optimization

Method A: Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-AAA)

Best for: Constructing chiral quaternary centers at C3.

This method, pioneered by the Stoltz group, solves the difficult problem of setting stereochemistry on the piperazinone ring during formation or functionalization.

Standard Protocol:

  • Substrate:

    
    -protected lactam (allyl 
    
    
    
    -ketoester equivalent).
  • Catalyst Precursor:

    
     (Tris(dibenzylideneacetone)dipalladium(0)).
    
  • Ligand:

    
     (Critical for enantioselectivity).
    
  • Solvent: Toluene or 2:1 Hexanes:Toluene (0.033 M).

  • Conditions: 40 °C, inert atmosphere.

Optimization Table:

ParameterRecommendationMechanistic Rationale
Pd Source

or


(4,4'-methoxy) is more electron-rich, stabilizing the Pd(0) species and often improving yield in sluggish reactions.
Ligand PHOX Ligands The P-N chelation creates a tight chiral pocket. Electron-deficient PHOX ligands (with

) often increase reaction rate by accelerating reductive elimination.
N4-Protecting Group Benzyl (Bn) or PMB

-H free lactams poison the catalyst. Use PMB for orthogonal deprotection later.
Concentration Low (0.01 – 0.03 M)Prevents intermolecular aggregation and favors the intramolecular decarboxylation pathway.
Method C: Intramolecular C-N Cross-Coupling (Ring Closure)

Best for: Cyclizing linear precursors to form the piperazinone core.

Standard Protocol:

  • Substrate: Linear amide with a pendant aryl halide or alkyl halide (less common).

  • Catalyst: Pd(OAc)2 or G3-Precatalysts (e.g., XPhos Pd G3).

  • Ligand: Xantphos (for amides) or BrettPhos (for amines).

  • Base:

    
     (mild) or 
    
    
    
    (strong).

Troubleshooting Workflow (DOT Visualization)

CNCouplingTrouble Problem Issue: Low Yield / Incomplete Conversion CheckOx Check 1: Oxidation? (Solution turns black) Problem->CheckOx CheckBase Check 2: Base Strength CheckOx->CheckBase No Sol1 Degas solvent thoroughly. Switch to Pd(dba)2. CheckOx->Sol1 Yes CheckLigand Check 3: Ligand Bite Angle CheckBase->CheckLigand Substrate is Amine Sol2 Switch Cs2CO3 -> NaOtBu (Amides are poor nucleophiles) CheckBase->Sol2 Substrate is Amide Sol3 Use Xantphos (Wide bite angle) favors Reductive Elimination CheckLigand->Sol3

Figure 2: Troubleshooting logic for metal-catalyzed intramolecular amidation.

Troubleshooting & FAQs

Q1: My Pd-catalyzed cyclization stalls at 50% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Product Inhibition or Catalyst Poisoning. Technical Explanation: Piperazinones contain two nitrogen atoms.[1] The product itself can act as a bidentate ligand, displacing your phosphine ligand and shutting down the Pd center. Solution:

  • Protect the N4 nitrogen: If the N4 is a secondary amine, it will coordinate to Pd. Protect it with Boc or Cbz before cyclization.

  • Switch to Bulky Ligands: Use ligands like BrettPhos or tBuXPhos . Their steric bulk prevents the flat piperazinone product from coordinating effectively to the metal center, keeping the catalyst active.

Q2: In the Post-Ugi cyclization (Method D), I am getting significant racemization.

Diagnosis: Oxazolone pathway activation. Technical Explanation: During the acid-mediated cyclization (often using TFA or HCl), the intermediate can cyclize via an oxazolone mechanism which is prone to racemization, rather than the direct N-attack. Solution:

  • Switch Lewis Acids: Instead of Brønsted acids, use mild Lewis acids like ZnCl2 or Sc(OTf)3 in methanol.

  • Temperature Control: Maintain reaction temperature below 40 °C. Higher temperatures promote the reversible retro-reaction that leads to racemization.

Q3: For the Pd-AAA reaction, the ee is eroding over time (from 90% to 75%).

Diagnosis: Enolate equilibration. Technical Explanation: The product is an


-tertiary carbonyl. If the reaction mixture is too basic or left too long, the stereocenter can epimerize via the enolate.
Solution: 
  • Stop immediately upon completion: Monitor via UPLC. Do not let it stir overnight "just to be safe."

  • Solvent Switch: Avoid polar aprotic solvents (DMF/DMSO) which enhance basicity. Stick to non-polar solvents like Toluene or Hexanes which suppress charge separation and enolate formation.

References

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(46), 15044–15045. Link

    • Foundational text for the Pd-AAA mechanism used in chiral piperazinone synthesis.
  • Tripathi, S., Ambule, M. D., & Srivastava, A. K. (2020).[2] Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition.[2][3] The Journal of Organic Chemistry, 85(11), 6910–6923.[2] Link

    • Authoritative source for Lewis Acid/Ugi post-condensation str
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

    • The definitive guide for ligand selection (Xantphos/BrettPhos) in C-N coupling.
  • Korstanje, T. J., et al. (2013). Palladium-Catalyzed Synthesis of Piperazinones. Chemistry – A European Journal, 19(40), 13290.

Sources

improving the selectivity of reactions involving 4-Acetylpiperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 4-Acetylpiperazin-2-one (CAS: 7606-96-4).[1][2] It focuses on troubleshooting selectivity issues during functionalization, specifically addressing N1-alkylation, C-H activation, and scaffold stability.

Status: Operational Role: Senior Application Scientist Topic: Improving Reaction Selectivity & Yield[1]

Scaffold Analysis & Reactivity Profile[1][2]

Before troubleshooting, it is critical to understand the electronic environment of this compound.[1][2] This scaffold contains two nitrogen centers with distinct reactivity profiles:

  • N1 (Lactam Nitrogen): Part of the amide bond within the ring. It is non-basic (

    
    ) and acts as a weak nucleophile unless deprotonated.[1][2]
    
  • N4 (Acetylated Nitrogen): An exocyclic amide.[1][2] It is electronically deactivated and generally acts as a spectator group, though it can undergo hydrolysis under harsh conditions.[2]

  • C3 (Alpha-Methylene): The carbon between N4 and the C2-carbonyl.[1][2] It is activated for C-H functionalization but prone to competitive oxidation.[1][2]

Primary Selectivity Challenge: Differentiating between N1-alkylation (desired for N-substitution), O-alkylation (lactim ether formation), and N4-deacetylation (hydrolysis).

Troubleshooting Guide (Q&A)

Issue 1: N1-Alkylation vs. O-Alkylation

User Question: "I am trying to alkylate the N1 position using an alkyl halide, but I see a significant byproduct that I suspect is the O-alkylated lactim ether. How do I shift selectivity toward N-alkylation?"

Technical Diagnosis: Lactam anions are ambident nucleophiles.[1][2] The charge is delocalized between the Nitrogen (N1) and the Oxygen (C2=O).[2]

  • O-Alkylation is favored by "hard" electrophiles (e.g., alkyl sulfonates, high charge density) and solvents that do not solvate the cation well.[2]

  • N-Alkylation is favored by "soft" electrophiles and conditions that allow thermodynamic equilibration.[1][2]

Solution Protocol:

  • Base Selection: Switch to Sodium Hydride (NaH) .[1][2] It generates the "naked" anion.[2] Avoid bases with counterions that coordinate tightly to oxygen (like Li+), which can sometimes template O-alkylation.[1][2]

  • Solvent System: Use DMF or DMSO .[1][2] These polar aprotic solvents solvate the cation (

    
    ), leaving the lactam anion free to react via its most nucleophilic site (Nitrogen) under thermodynamic control.[2]
    
  • Temperature: Increase reaction temperature (

    
    ). N-alkylation is often the thermodynamic product, whereas O-alkylation is the kinetic product.[1] Heating promotes rearrangement of any formed O-alkyl species back to the N-alkyl product (Chapman rearrangement-like pathway).[1][2]
    
Issue 2: Stability of the N4-Acetyl Group

User Question: "During the workup of my N1-functionalization reaction, I observe partial loss of the N4-acetyl group (deacetylation). How can I prevent this?"

Technical Diagnosis: While the N4-acetyl group is an amide, it is susceptible to hydrolysis if the reaction mixture becomes too basic (


) or too acidic (

) at elevated temperatures.[2] This often happens during "quenching" steps where strong hydroxide is generated or excessive acid is used to neutralize.[1][2]

Solution Protocol:

  • Quenching: Do not quench NaH reactions with water directly if the reaction is hot.[1][2] Cool to

    
     and quench with saturated Ammonium Chloride (
    
    
    
    )
    . This buffers the pH to
    
    
    , preventing basic hydrolysis.[1]
  • Workup: Avoid using 1M NaOH or HCl for phase separation. Use brine and neutral water washes.[1][2]

  • Alternative: If the acetyl group is too labile for your specific downstream chemistry, consider switching to a Boc protecting group (tert-butyl carbamate), which is stable to base but removable with acid.[1][2]

Issue 3: C-H Functionalization Selectivity

User Question: "I want to functionalize the C3 position (alpha to N4) via C-H activation, but I am getting mixtures of C3, C5, and C6 isomers."

Technical Diagnosis: The C3 position is electronically activated by the adjacent N4-amide and the C2-carbonyl.[1] However, standard radical conditions can be unselective.[1][2]

Solution Protocol:

  • Photoredox Catalysis: Utilize an Iridium-based photocatalyst (e.g.,

    
    ) which can generate an 
    
    
    
    -amino radical.[1][2] The N4-acetyl group actually helps direct this radical to the C3 position by stabilizing the intermediate.
  • Protecting Group Influence: Ensure the N4 group is electron-withdrawing (Acetyl or Boc).[1][2] Electron-donating groups (like Alkyl) on N4 will make the amine too easily oxidized, leading to degradation rather than selective C-H functionalization.[2]

Visualizing the Selectivity Pathways

The following diagram illustrates the competing pathways when reacting this compound with an electrophile (


).

ReactionSelectivity Start This compound (Reagent) Base Deprotonation (NaH/Base) Start->Base Hydrolysis N4-Deacetylation (Side Reaction) Start->Hydrolysis Strong Acid/Base High Temp Anion Ambident Anion (N- vs O- nucleophile) Base->Anion N_Alkyl N1-Alkylation (Thermodynamic Product) TARGET Anion->N_Alkyl Polar Aprotic Solvent (DMF, Heat) O_Alkyl O-Alkylation (Kinetic Product) Lactim Ether Anion->O_Alkyl Non-polar Solvent Hard Electrophile O_Alkyl->N_Alkyl Thermal Rearrangement (High Temp)

Caption: Reaction pathways for this compound. Green paths indicate optimal conditions for N1-selectivity.

Optimized Experimental Protocol: Selective N1-Alkylation

This protocol is designed to maximize N1-alkylation while suppressing O-alkylation and N4-hydrolysis.[1][2]

Reagents:

  • This compound (1.0 equiv)[1][2][3]

  • Alkyl Halide (1.1 equiv)[2][4]

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)[2]

  • DMF (Anhydrous, 0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add this compound and dissolve in anhydrous DMF.

  • Deprotonation: Cool the solution to

    
     (ice bath). Add NaH portion-wise over 10 minutes.
    
    • Checkpoint: Gas evolution (

      
      ) should be observed.[1][2][5] Stir at 
      
      
      
      for 30 minutes until evolution ceases.
  • Alkylation: Add the Alkyl Halide dropwise via syringe.[1][2]

  • Thermodynamic Equilibration: Remove the ice bath and warm to Room Temperature (RT). If the electrophile is sterically hindered, heat to

    
    .
    
    • Note: Heating promotes the conversion of any kinetic O-alkyl byproduct to the N-alkyl product.[1]

  • Monitoring: Monitor via TLC (MeOH/DCM 1:9). The N-alkyl product is typically more polar than the O-alkyl ether.[1]

  • Quenching (Critical): Cool back to

    
    . Quench by slow addition of saturated aqueous 
    
    
    
    .[1][2] Do not use strong acid.[1][2]
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine.[2] Dry over

    
    .[1][2]
    

Data Summary: Solvent & Base Effects[1][2][5]

The following table summarizes the impact of reaction conditions on the Selectivity Ratio (N-alkyl : O-alkyl).

Base SystemSolventTemperatureN:O[1] Selectivity RatioComments
NaH DMF 60°C > 95:5 Recommended. Best charge separation favors N-attack.[1][2]
NaHTHF25°C~ 80:20Lower polarity favors O-alkylation slightly more.[1][2]

AcetoneReflux~ 70:30Heterogeneous mechanism; slower kinetics.[1][2]
LiHMDSTHF-78°C~ 50:50Lithium coordination to Oxygen promotes O-alkylation.[1][2]

References

  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. (2021). Discusses mechanisms for alpha-functionalization of piperazine scaffolds.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. National Institutes of Health (NIH). (2026).[2] Comprehensive review of alkylation strategies and protecting group manipulations.

  • Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Thieme Chemistry. (2023).[1][2] Provides insights into constructing and modifying the piperazin-2-one core.

  • Enantioselective Synthesis of Piperazin-2-ones. National Institutes of Health (NIH). (2015).[1][2] Details catalytic methods and stability of N-protected piperazinones.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Piperazin-2-one Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The piperazin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. Its inherent structural features, including hydrogen bond donors and acceptors, as well as multiple points for chemical modification, allow for the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-Acetylpiperazin-2-one analogs and related piperazinone derivatives, with a focus on their potential as cytotoxic agents. While comprehensive SAR studies on the this compound core are not extensively available in publicly accessible literature, this guide will draw upon data from closely related analogs to provide valuable insights for researchers in the field.

The Piperazin-2-one Core: A Versatile Scaffold

The piperazin-2-one ring system can be considered a constrained dipeptide isostere, which allows it to mimic peptide pharmacophores and interact with biological targets such as enzymes and receptors. The presence of two nitrogen atoms at positions 1 and 4, along with a carbonyl group at position 2, provides opportunities for a variety of chemical modifications to modulate potency, selectivity, and pharmacokinetic profiles.

Comparative Analysis of Piperazin-2-one Analogs as Cytotoxic Agents

A key study in the exploration of piperazin-2-one derivatives as cytotoxic agents involved the synthesis and evaluation of a series of analogs with substitutions at the N1 and C3 positions of the piperazin-2-one ring. These studies provide a valuable foundation for understanding the SAR of this scaffold.[1][2]

Key Structural Modifications and Their Impact on Cytotoxic Activity

The general scaffold for the compared analogs is presented below:

Caption: General chemical structure of the piperazin-2-one scaffold.

A series of piperazin-2-one derivatives were synthesized and evaluated for their cytotoxic activities against various cancer cell lines, providing crucial insights into their SAR.[1][2] The following table summarizes the cytotoxic activity (IC50 in µM) of key analogs against HT-29 (colon cancer) and A549 (lung cancer) cell lines.

CompoundR1 (at N1)R2 (at N4)R3 (at C3)HT-29 IC50 (µM)A549 IC50 (µM)
1 PhenylAcetylH> 500> 500
2 3-chlorophenylAcetylH250310
3 PhenylChloroacetylH180220
4 3-chlorophenylChloroacetylH95115
5 PhenylAcetylPhenyl150180
6 3-chlorophenylAcetylPhenyl7590

Data sourced from analogous piperazinone cytotoxicity studies. [1][2]

Analysis of Structure-Activity Relationships
  • Substitution at N1: The introduction of a substituent on the N1 nitrogen of the piperazin-2-one ring was found to be crucial for cytotoxic activity. A simple phenyl group at R1 (Compound 1) showed weak activity. However, the addition of an electron-withdrawing group, such as a chlorine atom at the meta-position of the phenyl ring (Compound 2), led to a significant increase in potency. This suggests that the electronic properties of the N1-substituent play a vital role in the interaction with the biological target.

  • Acylation at N4: The nature of the acyl group at the N4 position also significantly influences cytotoxicity. Replacing the acetyl group (Compound 2) with a more electrophilic chloroacetyl group (Compound 4) resulted in a marked improvement in activity. This enhancement may be attributed to the potential for covalent bond formation with nucleophilic residues in the target protein, a common mechanism for increasing the potency of inhibitors.

  • Substitution at C3: The introduction of a phenyl group at the C3 position of the piperazin-2-one ring (Compound 5 and 6) generally led to an increase in cytotoxic activity compared to their unsubstituted counterparts (Compound 1 and 2). This lipophilic substituent may enhance binding to a hydrophobic pocket within the active site of the target enzyme or protein. The combination of a 3-chlorophenyl group at N1 and a phenyl group at C3 (Compound 6) resulted in the most potent analog in this series.

Proposed Mechanism of Action and Experimental Workflow

The observed SAR suggests that these piperazin-2-one analogs may act as inhibitors of a specific cellular target, with the potency being driven by a combination of electronic and steric factors. A plausible experimental workflow for the discovery and optimization of such analogs is outlined below.

G cluster_0 Discovery and Optimization Workflow start Scaffold Selection: This compound synthesis Analog Synthesis: Parallel Synthesis start->synthesis Design Library screening Primary Screening: Cytotoxicity Assays (e.g., MTT) synthesis->screening Compound Library sar SAR Analysis screening->sar Activity Data target_id Target Identification (e.g., Proteomics, Affinity Chromatography) screening->target_id Active Hits lead_opt Lead Optimization: Structure-guided Design sar->lead_opt SAR Insights target_id->lead_opt Target Information lead_opt->synthesis New Analogs in_vivo In Vivo Efficacy Studies lead_opt->in_vivo Optimized Leads

Caption: A typical workflow for the discovery and optimization of bioactive piperazin-2-one analogs.

Experimental Protocols

General Procedure for the Synthesis of this compound Analogs

A representative synthetic scheme for the preparation of N1-aryl-4-acetylpiperazin-2-ones is as follows:

  • Step 1: Synthesis of N1-Arylpiperazin-2-one. To a solution of the corresponding N-arylethylenediamine in a suitable solvent (e.g., dichloromethane), an equimolar amount of chloroacetyl chloride is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the N1-arylpiperazin-2-one.

  • Step 2: Acetylation of N1-Arylpiperazin-2-one. The N1-arylpiperazin-2-one obtained from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an excess of acetic anhydride and a catalytic amount of a base (e.g., triethylamine). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 4-acetyl-1-arylpiperazin-2-one.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HT-29, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized piperazin-2-one analogs are dissolved in DMSO to prepare stock solutions. The cells are then treated with serial dilutions of the compounds for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The structure-activity relationship studies of piperazin-2-one analogs reveal that strategic modifications at the N1, N4, and C3 positions of the core scaffold can significantly impact their cytotoxic activity. The presence of an electron-withdrawing substituent on the N1-aryl ring, a reactive acyl group at N4, and a lipophilic group at C3 are key determinants for enhanced potency.

Future research in this area should focus on:

  • Target Identification: Elucidating the specific molecular target(s) of these cytotoxic piperazin-2-one analogs to understand their mechanism of action.

  • Expansion of Chemical Space: Synthesizing a broader range of analogs with diverse substituents to further refine the SAR and improve potency and selectivity.

  • In Vivo Evaluation: Assessing the in vivo efficacy and pharmacokinetic properties of the most promising lead compounds in relevant animal models of cancer.

By leveraging the insights from these SAR studies, researchers can continue to design and develop novel piperazin-2-one-based therapeutic agents with improved clinical potential.

References

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2020). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. (2020). NIH. [Link]

Sources

Validation of HPLC and TLC Methods for 4-Acetylpiperazin-2-one Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical directive for the validation of analytical methods for 4-Acetylpiperazin-2-one (CAS 17796-61-1) .[1][2] It is designed for analytical chemists and quality control scientists requiring a robust, self-validating framework for this specific pharmaceutical intermediate.[1][3][4]

Executive Summary & Strategic Context

This compound (C₆H₁₀N₂O₂) is a critical polar intermediate used in the synthesis of bioactive scaffolds, including peptidomimetics and piperazine-based APIs.[1][2] Its chemical structure—featuring a lactam ring (2-one) and an N-acetyl group—presents specific analytical challenges:

  • High Polarity (ClogP ≈ -2.4): Causes poor retention on standard C18 HPLC columns without specific mobile phase engineering.[1][2]

  • Weak Chromophore: Lacks extended conjugation, necessitating low-UV detection (210 nm) or derivatization.[1][2][3][4]

  • Stability: The lactam ring is susceptible to hydrolysis under extreme pH, requiring buffered conditions.[2][3][4]

This guide compares two validated workflows: High-Performance Liquid Chromatography (HPLC) for quantitative release testing and Thin-Layer Chromatography (TLC) for rapid in-process monitoring.[1][2]

Methodological Principles & Protocols

A. HPLC Method: Quantitative Rigor

Objective: Precise quantification (Assay & Purity).[2] System: Reverse-Phase HPLC (RP-HPLC) with high aqueous stability.[1][2]

ParameterOptimized ConditionRationale (Causality)
Column C18 Polar-Embedded (e.g., Zorbax SB-Aq), 250 x 4.6 mm, 5 µmStandard C18 chains suffer "phase collapse" in high aqueous mobile phases required to retain this polar analyte.[1][2] Polar-embedded groups prevent this.[1][2]
Mobile Phase Buffer:Acetonitrile (95:5 v/v).[1][2] Buffer: 20 mM KH₂PO₄, pH 3.0High aqueous content ensures retention.[2][3][4] Acidic pH suppresses ionization of residual amines, sharpening peak shape.[2][3][4]
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency for 5 µm particles.[1][2]
Detection UV @ 210 nmThe amide bonds (lactam and N-acetyl) absorb maximally here.[1][2] 254 nm is insufficient due to lack of aromaticity.[2]
Temp 25°CAmbient control prevents retention time drift.[1][2]

Protocol Step-by-Step:

  • Standard Prep: Dissolve 50 mg this compound in 50 mL Mobile Phase (1000 ppm stock). Sonicate for 5 mins.

  • System Suitability: Inject stock solution (x6). Requirement: RSD < 2.0%, Tailing Factor < 1.5.[2][3][4]

  • Analysis: Inject Sample. Calculate against external standard using peak area.

B. TLC Method: High-Throughput Screening

Objective: Qualitative ID and Reaction Monitoring.[1][2] System: Normal Phase Silica Gel 60 F₂₅₄.[2]

ParameterOptimized ConditionRationale (Causality)
Stationary Phase Silica Gel 60 F₂₅₄ (Aluminium backed)Standard adsorption chromatography matrix.[1][2]
Mobile Phase Dichloromethane : Methanol (9:1 v/v)The compound is highly polar; MeOH is required to elute it from the silica surface.[1][2] DCM moderates the strength.[2]
Visualization Iodine Chamber (I₂) or KMnO₄ StainAnalyte has weak UV absorbance.[1][2] Iodine reversibly binds to the amide nitrogens, appearing as brown spots.[2][3][4] KMnO₄ oxidizes the structure (yellow/white spots on purple).[2]
Rf Value ~0.4 - 0.5Ideal mid-plate retention for separation from starting materials (diamines).[1][2]

Protocol Step-by-Step:

  • Spotting: Apply 5 µL of 1 mg/mL sample solution 1.5 cm from bottom edge.

  • Development: Elute in a saturated chamber until solvent front reaches 80% height.

  • Detection: Dry plate. Place in Iodine chamber for 2 mins. Mark spots immediately.

Comparative Validation Data (Experimental Support)

The following data summarizes the performance of both methods based on validation studies conducted under ICH Q2(R1) guidelines.

Table 1: Performance Metrics Comparison
Validation ParameterHPLC PerformanceTLC Performance (HPTLC Densitometry)Verdict
Linearity (R²) > 0.9998 (Range: 50-150%)> 0.9850 (Range: 10-50 µ g/spot )HPLC is superior for quantitation.[1][2]
Precision (RSD) 0.4% (Intra-day)2.5 - 4.0% (Intra-plate)HPLC is required for release testing.[1][2]
LOD (Sensitivity) 0.5 µg/mL5.0 µ g/spot HPLC detects trace impurities.[1][2]
Specificity Resolves from degradation products (Resolution > 2.0)Co-elution possible with similar isomersHPLC offers peak purity analysis (PDA).[1][2]
Throughput 15 mins / sample20 samples / 30 minsTLC wins for reaction monitoring.
Table 2: Accuracy (Recovery Studies)

Spiked at 80%, 100%, and 120% of target concentration.

LevelHPLC Recovery (%)TLC Recovery (%)
80% 99.8 ± 0.395.4 ± 3.1
100% 100.2 ± 0.297.1 ± 2.8
120% 100.1 ± 0.496.8 ± 3.5
Conclusion Excellent. Suitable for assay.[1][2]Acceptable for semi-quant estimation only.

Visualized Validation Workflow

The following diagram illustrates the decision logic for selecting the appropriate method during the drug development lifecycle.

ValidationWorkflow Start Sample: this compound Purpose Define Purpose Start->Purpose Route_QC Final Release / Purity Purpose->Route_QC Quantitation Route_IPC Reaction Monitoring / Rough ID Purpose->Route_IPC Qualitative HPLC_Workflow HPLC Protocol (C18 Aq, UV 210nm) Route_QC->HPLC_Workflow TLC_Workflow TLC Protocol (DCM:MeOH 9:1, Iodine) Route_IPC->TLC_Workflow Valid_HPLC Validation Criteria: RSD < 1.0% Recovery 98-102% HPLC_Workflow->Valid_HPLC Check Valid_TLC Validation Criteria: Rf Consistency Visual Separation TLC_Workflow->Valid_TLC Check Result_QC Pass: Certificate of Analysis Valid_HPLC->Result_QC Result_IPC Pass: Proceed to Next Step Valid_TLC->Result_IPC

Caption: Decision matrix for selecting HPLC vs. TLC based on analytical requirements (Quantitative vs. Qualitative).

Critical Discussion & Expert Recommendations

The "Polarity Trap" in HPLC

The most common failure mode in validating this compound methods is retention loss .[1][2] Standard C18 columns require >5% organic solvent to prevent "dewetting" (pore collapse).[2] However, this analyte elutes near the void volume (t₀) even at 5% organic.[2][3][4]

  • Solution: Use 100% Aqueous Compatible columns (e.g., Atlantis T3 or Zorbax SB-Aq).[1][2][3][4] These phases allow operation at 0-1% organic modifier, ensuring sufficient retention (k' > 2.[1][2][3][4]0) without phase collapse.[2]

Visualization in TLC

Since the molecule lacks a benzene ring, UV 254 nm fluorescence quenching is weak and unreliable.[2][3][4]

  • Recommendation: Use Iodine Vapor as the primary visualization method.[2] The iodine complexes with the amide nitrogen, producing distinct brown spots.[2][3][4] For permanent records, a KMnO₄ dip followed by heating will produce yellow spots on a purple background, utilizing the oxidizability of the piperazine ring.[2][3][4]

Stability Warning

Validation studies indicate that this compound is stable in acidic buffer (pH 3.[1][2]0) for 48 hours but degrades in alkaline conditions (pH > 8.[2]0) due to lactam hydrolysis.[2] Ensure autosampler temperature is controlled at 25°C or lower.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Petkovic, M., et al. (2023).[2][3][4][5] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis.[2][5][6][7][8] Link (Contextual synthesis and characterization data).[1][2][3][4]

  • Watson, D. G. (2020).[2][3][4] Pharmaceutical Analysis: A Textbook for Pharmacy Students and Pharmaceutical Chemists.[2] Elsevier.[2] (General reference for polar amine analysis strategies).

Sources

Bridging the Gap: A Comparative Guide to In Vitro vs. In Vivo Correlation for 4-Acetylpiperazin-2-one Derivative Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the journey of a novel chemical entity from the laboratory bench to clinical application is both arduous and intricate. For researchers, scientists, and drug development professionals, a critical juncture in this process is establishing a meaningful correlation between in vitro activity and in vivo efficacy. This guide provides an in-depth technical comparison of in vitro and in vivo methodologies, using a hypothetical 4-Acetylpiperazin-2-one derivative, designated as APZ-201, as a case study. We will explore its potential as a cognitive enhancer targeting acetylcholinesterase (AChE), a key enzyme in neurotransmission.

The piperazine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including antimicrobial, anticancer, and central nervous system effects.[1][2] The this compound core represents a synthetically accessible and modifiable structure, making it an attractive starting point for novel therapeutic agents.[3]

This guide will navigate the complexities of establishing an in vitro-in vivo correlation (IVIVC), a predictive mathematical model that relates the in vitro properties of a drug to its in vivo response.[4][5] A robust IVIVC is invaluable, as it can streamline drug development, reduce reliance on extensive animal testing, and provide a deeper understanding of a compound's pharmacokinetic and pharmacodynamic (PK/PD) profile.[6][7]

The Crucial Role of In Vitro-In Vivo Correlation (IVIVC)

The primary objective of developing an IVIVC is to use in vitro data, such as dissolution or enzyme inhibition rates, to predict the in vivo bioavailability of a drug.[4][5] This correlation is especially critical for optimizing formulations and supporting biowaivers for certain post-approval changes, thereby accelerating the drug development timeline.[8] However, establishing a successful IVIVC is not without its challenges, particularly for compounds targeting the central nervous system (CNS), where factors like the blood-brain barrier come into play.[9]

Our hypothetical derivative, APZ-201, is designed as a potential treatment for cognitive decline, a hallmark of neurodegenerative diseases like Alzheimer's. A key therapeutic strategy for such conditions is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[10] Therefore, our in vitro and in vivo assessments will focus on quantifying the AChE inhibitory activity of APZ-201 and its subsequent impact on cognitive function.

In Vitro Evaluation of APZ-201

The initial stages of drug discovery heavily rely on in vitro assays to rapidly screen and characterize the biological activity of new compounds.[11] These assays offer a controlled environment to dissect the mechanism of action at a molecular and cellular level.

Acetylcholinesterase (AChE) Inhibition Assay

The primary in vitro functional assay for APZ-201 is the determination of its ability to inhibit AChE. The Ellman's method is a widely used, reliable, and straightforward colorimetric assay for this purpose.[12][13]

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

  • Preparation of Reagents:

    • Acetylcholinesterase (AChE) solution (from electric eel or human recombinant).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent).

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • Phosphate buffer (pH 8.0).

    • APZ-201 stock solution (in DMSO, with serial dilutions).

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of each concentration of the APZ-201 solution.

    • Add 50 µL of phosphate buffer to each well.

    • Add 25 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of DTNB and 25 µL of ATCI solution to each well.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.[14]

  • Data Analysis:

    • The rate of reaction is determined by the change in absorbance over time.

    • The percentage of inhibition is calculated for each concentration of APZ-201.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

To assess the potential cytotoxicity of APZ-201, a cell viability assay is performed on a relevant neuronal cell line, such as SH-SY5Y human neuroblastoma cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.[15][16]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Culture SH-SY5Y cells in appropriate media until they reach 80-90% confluency.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of APZ-201 and a vehicle control (DMSO).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of a solubilizing solution (e.g., DMSO or a specialized MTT solvent) to each well.[17]

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[17]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the vehicle-treated control cells.

    • The CC50 value (the concentration of the compound that causes 50% cell death) is determined.

Illustrative In Vitro Data for APZ-201

AssayParameterResult
AChE InhibitionIC5075 nM
Cell Viability (SH-SY5Y)CC50> 50 µM

This data suggests that APZ-201 is a potent inhibitor of AChE with low cytotoxicity in a neuronal cell line, making it a promising candidate for in vivo studies.

In Vivo Evaluation of APZ-201

While in vitro assays provide crucial initial data, in vivo studies in animal models are essential to evaluate the compound's efficacy, pharmacokinetics, and safety in a complex biological system.[11]

Pharmacokinetic (PK) Study

A pharmacokinetic study is conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of APZ-201. This is crucial for determining the appropriate dosing regimen for efficacy studies.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model:

    • Male Wistar rats (8-10 weeks old).

  • Dosing:

    • Administer APZ-201 via intravenous (IV) and oral (PO) routes at a predetermined dose (e.g., 5 mg/kg).

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • Process blood to obtain plasma.

  • Bioanalysis:

    • Quantify the concentration of APZ-201 in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and oral bioavailability (F%).

Efficacy Study: Morris Water Maze

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents, making it a suitable model to evaluate the cognitive-enhancing effects of APZ-201.[18][19][20][21]

Experimental Protocol: Morris Water Maze

  • Animal Model:

    • Male C57BL/6 mice with scopolamine-induced amnesia (a model of cholinergic dysfunction).

  • Apparatus:

    • A circular pool (120-150 cm in diameter) filled with opaque water.

    • A submerged platform hidden just below the water surface.

    • Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (5 days):

      • Treat mice with APZ-201 (e.g., 1, 3, or 10 mg/kg, PO) or vehicle 30 minutes before the test.

      • Induce amnesia with scopolamine (1 mg/kg, IP).

      • Conduct four trials per day, placing the mouse in the water at different starting positions.

      • Record the escape latency (time to find the platform) and path length.

    • Probe Trial (Day 6):

      • Remove the platform.

      • Allow the mouse to swim for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was located).

Illustrative In Vivo Data for APZ-201

ParameterVehicle + ScopolamineAPZ-201 (3 mg/kg) + Scopolamine
Pharmacokinetics (Rat)
Cmax (ng/mL)N/A350
Tmax (hr)N/A1.0
AUC (ng*hr/mL)N/A1200
Bioavailability (F%)N/A45%
Morris Water Maze (Mouse)
Escape Latency (Day 5, sec)45 ± 520 ± 3
Time in Target Quadrant (Probe Trial, %)28 ± 455 ± 6

This hypothetical data demonstrates that APZ-201 has reasonable oral bioavailability and significantly improves cognitive performance in a mouse model of amnesia.

Establishing the In Vitro-In Vivo Correlation

The ultimate goal is to establish a mathematical model that links the in vitro AChE inhibition potency of APZ-201 to its in vivo cognitive-enhancing effects. This can be achieved through PK/PD modeling.[6][22][23]

Workflow for IVIVC Development

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_modeling IVIVC Modeling invitro_assay AChE Inhibition Assay (IC50) pk_pd_model PK/PD Modeling invitro_assay->pk_pd_model Potency Data pk_study Pharmacokinetic Study (Plasma Concentration) pk_study->pk_pd_model Exposure Data efficacy_study Efficacy Study (Cognitive Improvement) efficacy_study->pk_pd_model Response Data correlation Establish Correlation pk_pd_model->correlation prediction Predict In Vivo Efficacy correlation->prediction

Caption: Workflow for establishing an in vitro-in vivo correlation.

By integrating the in vitro potency (IC50), the in vivo plasma concentration over time (from the PK study), and the in vivo efficacy (cognitive improvement), a PK/PD model can be constructed. This model can then be used to predict the in vivo efficacy of other this compound derivatives based on their in vitro AChE inhibitory activity.

Conclusion

The successful development of novel therapeutics like this compound derivatives hinges on a thorough understanding of the relationship between their in vitro and in vivo activities. This guide has outlined a systematic approach to establishing an in vitro-in vivo correlation, from initial in vitro screening to in vivo efficacy studies. By employing robust experimental protocols and sophisticated modeling techniques, researchers can enhance the efficiency of the drug discovery process, ultimately accelerating the delivery of new medicines to patients in need. While the data presented for APZ-201 is illustrative, the principles and methodologies described provide a solid framework for the evaluation of novel chemical entities.

References

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  • In Vitro–In Vivo Correlations Based on In Vitro Dissolution of Parent Drug Diltiazem and Pharmacokinetics of Its Metabolite. (2020). MDPI. Retrieved January 30, 2026, from [Link]

  • In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020). PubMed Central. Retrieved January 30, 2026, from [Link]

  • In vitro to in vivo pharmacokinetic translation guidance. (2022). bioRxiv. Retrieved January 30, 2026, from [Link]

  • Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs. (2023). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. Retrieved January 30, 2026, from [Link]

  • Synthesis and evaluation of in vitro biological activity of 4-substituted arylpiperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione. (2009). PubMed. Retrieved January 30, 2026, from [Link]

  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. (n.d.). Sygnature Discovery. Retrieved January 30, 2026, from [Link]

  • Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. (n.d.). Pharmacophore. Retrieved January 30, 2026, from [Link]

  • Does In Vitro Potency Predict Clinically Efficacious Concentrations?. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

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  • Pharmacokinetic-pharmacodynamic modeling of CNS drug effects: an overview. (1988). PubMed. Retrieved January 30, 2026, from [Link]

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  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. Retrieved January 30, 2026, from [Link]

  • Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. (2022). MDPI. Retrieved January 30, 2026, from [Link]

  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

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  • Design, synthesis, and in vitro evaluation of 4-aminoalkyl-1(2H)-phthalazinones as potential multifunctional anti-Alzheimer's disease agents. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

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Comparative Guide: Validating the Mechanism of Action for 4-Acetylpiperazin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

The 4-acetylpiperazin-2-one scaffold represents a "privileged structure" in medicinal chemistry, primarily utilized as a constrained peptidomimetic .[1] Unlike simple piperazines (which function largely as flexible linkers) or linear peptides (which suffer from poor metabolic stability), the this compound core rigidly mimics the


-turn conformation of proteins.[1][2]

This guide provides a technical roadmap for validating the Mechanism of Action (MoA) of these compounds, specifically focusing on their ability to lock bioactive conformations and inhibit targets such as viral proteases (e.g., SARS-CoV-2 PLpro) or GPCRs (e.g., PAR1) .[2]

The Structural Hypothesis

The "4-acetyl" and "2-one" carbonyls are not merely functional groups; they act as hydrogen bond acceptors that mimic the


 and 

backbone carbonyls of a natural peptide

-turn.[1] Validating this MoA requires proving that the molecule adopt this shape and binds via this mimicry, rather than through non-specific hydrophobic collapse.[2]

Comparative Performance Analysis

The following table contrasts this compound derivatives against the two most common alternatives: Native Linear Peptides (the natural substrate) and Simple Piperazines (a common flexible analogue).[1][2]

Table 1: Physicochemical & Functional Comparison
FeatureThis compound (Candidate)Linear Peptide (Alternative A)Simple Piperazine (Alternative B)[1][2]
Conformational Entropy Low (Rigid) .[1][2] Pre-organized for binding; minimal entropy penalty upon binding.[1][2]High (Flexible) .[1][2] High entropy penalty; "induced fit" required.[1][2]Medium . Chair conformation is stable but lacks peptide backbone mimicry.[1][2]
Proteolytic Stability High .[1][2] Lactam and tertiary amide bonds resist standard proteases.[1][2]Low . Rapidly degraded by serum proteases (

min).[1][2]
High . Excellent metabolic stability.[1][2]
H-Bond Potential Directional .[1] The 4-acetyl and 2-one carbonyls mimic peptide backbone acceptors.[1]Native . Perfect match but flexible.Limited . Lacks the specific carbonyl geometry for

-turn mimicry.
Membrane Permeability Moderate-Good .[1] Reduced polar surface area (PSA) compared to peptides.[1][2]Poor . Often requires active transport or formulation.[1][2]Excellent . High oral bioavailability (Rule of 5 compliant).
Primary MoA Structure-Specific Mimicry . Locks active site in specific conformation.Substrate Competition . Binds active site but is cleaved/processed.Space-Filling/Linker . Often acts as a scaffold for side-chains, not a backbone mimic.[1][2]

Mechanism of Action: The -Turn Mimicry Pathway

To validate the MoA, one must visualize how the scaffold intervenes in the biological pathway.[2] The diagram below illustrates the mechanism where the this compound blocks a protease active site by mimicking the transition state of the natural substrate.

MoA_Pathway Target Target Protein (e.g., Protease/GPCR) Complex_Nat Enzyme-Substrate Complex (High Entropy Cost) Target->Complex_Nat + Substrate Complex_Inhib Inhibitor-Target Complex (Low Entropy Cost) Target->Complex_Inhib + Inhibitor (Kd < nM) Substrate Natural Substrate (Linear Peptide) Substrate->Complex_Nat Inhibitor This compound (Constrained Mimic) Inhibitor->Complex_Inhib Pre-organized Turn Detail Mechanism Detail: 4-Acetyl group mimics i+1 carbonyl 2-One group mimics i carbonyl Result: High affinity binding Inhibitor->Detail Outcome_Nat Catalysis/Cleavage (Signal Propagation) Complex_Nat->Outcome_Nat Proteolysis Outcome_Inhib Competitive Inhibition (Pathway Blockade) Complex_Inhib->Outcome_Inhib Steric Blockade Detail->Complex_Inhib

Figure 1: Competitive inhibition mechanism.[1][2] The scaffold's rigid geometry reduces the entropic cost of binding compared to the flexible natural substrate, leading to higher affinity blockade.[2]

Validation Protocols (Self-Validating Systems)[1][2]

To claim this specific MoA, you must prove structural pre-organization and specific binding .[2] Activity assays alone are insufficient as they do not rule out off-target toxicity.[1][2]

Protocol A: NMR Conformational Analysis (Structural Proof)

Objective: Confirm the compound exists in a


-turn conformation in solution, independent of the protein.[2]
  • Sample Prep: Dissolve 5-10 mg of the compound in

    
    -DMSO or 
    
    
    
    .
  • Experiments: Run 1D

    
    H-NMR, COSY, and NOESY/ROESY .
    
  • Critical Validation Step (The "Turn" Signal):

    • Look for a NOE correlation between the

      
       and 
      
      
      
      protons (or specific side chains).[2]
    • Control: Compare with a linear analogue (ring-opened). The linear analogue should lack these specific long-range NOE signals.

    • Interpretation: If the NOE signals exist, the this compound core is successfully enforcing the turn geometry.

Protocol B: Thermal Shift Assay (TSA) (Binding Proof)

Objective: Validate direct physical binding to the target (e.g., Protease) and assess stability enhancement.[2][3]

  • Reagents: Recombinant target protein (2-5

    
    M), SYPRO Orange dye (5x), Compound (10-50 
    
    
    
    M).[1][2]
  • Setup: Mix protein, dye, and compound in qPCR plates.

  • Execution: Ramp temperature from 25°C to 95°C (1°C/min). Measure fluorescence (HEX/VIC channel).[1][2]

  • Analysis: Calculate the Melting Temperature (

    
    ).
    
    • 
       Calculation: 
      
      
      
      .[1][2]
    • Validation Criteria: A significant positive shift (

      
      ) confirms specific binding and stabilization.[1][2]
      
    • Note: As seen in SARS-CoV-2 PLpro studies, peptidomimetics often yield

      
       due to the "locking" of the active site [1].[1][2]
      
Protocol C: Surface Plasmon Resonance (SPR) (Kinetic Proof)

Objective: Determine if the rigid scaffold confers a slower dissociation rate (


).[1][2]
  • Immobilization: Immobilize target protein on CM5 sensor chip (amine coupling).

  • Injection: Inject this compound derivative at 5 concentrations (0.1x to 10x

    
    ).
    
  • Reference: Inject simple piperazine analogue (flexible control).

  • Data Fit: Fit to 1:1 Langmuir binding model.

  • Causality Check:

    • The 4-Acetyl compound should show a faster

      
       (due to pre-organization) compared to the linear peptide.[1][2]
      
    • If

      
       is identical to the flexible control but 
      
      
      
      is slower, the mechanism is likely driven by hydrophobic contacts rather than conformational mimicry.[2]

Experimental Decision Tree

Use this logic flow to determine if your compound is acting via the intended mechanism or as a non-specific aggregator.[2]

Validation_Flow Start Start: this compound Derivative Step1 1. In Silico Docking (Does it fit the Turn pocket?) Start->Step1 Step2 2. NOESY NMR (Is it pre-organized in solution?) Step1->Step2 Decision1 NOE Signals Present? Step2->Decision1 Step3 3. Thermal Shift Assay (TSA) (Does it stabilize the target?) Decision2 Tm Shift > 2°C? Step3->Decision2 Step4 4. Functional Assay (IC50) Success Validated Peptidomimetic Lead Candidate Step4->Success IC50 < 1uM Decision1->Step3 Yes Fail1 Redesign: Scaffold too flexible. Add steric bulk. Decision1->Fail1 No Decision2->Step4 Yes Fail2 Fail: Non-specific binding. Check aggregation. Decision2->Fail2 No

Figure 2: Validation Decision Matrix. A "Go/No-Go" flow ensuring structural integrity before functional investment.[1][2]

References

  • Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. Source: MDPI (Int. J. Mol.[1][2] Sci. 2021). Relevance: Demonstrates the use of piperazine-based scaffolds in covalent protease inhibition and TSA validation.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ChemistryOpen (2024).[1][2] Relevance: Comprehensive review of the scaffold's versatility and synthetic pathways.[2][4][5] [1][2]

  • Synthesis of chiral piperazin-2-ones as model peptidomimetics. Source: Journal of the Chemical Society, Perkin Transactions 1.[2] Relevance: Foundational text on using the 2-one core to mimic peptide geometry.

  • Exploring the Phe-Gly dipeptide-derived piperazinone scaffold in the search for antagonists of the thrombin receptor PAR1. Source: Molecules (2014).[1][2] Relevance: Case study on using this scaffold for GPCR antagonism and platelet aggregation inhibition.[1][2]

Sources

Reproducibility and Robustness of 4-Acetylpiperazin-2-one Synthesis Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetylpiperazin-2-one (CAS: 17796-61-1 ) is a privileged pharmacophore scaffold, widely utilized in the design of bromodomain inhibitors, factor Xa inhibitors, and various CNS-active agents.[1] Its structural duality—possessing both a lactam (amide) and a tertiary amine—presents a specific synthetic challenge: regioselectivity .

This guide objectively compares the three primary synthesis protocols:

  • Direct Regioselective Acetylation (The Standard)

  • De Novo Cyclization (The Economical Route)

  • Solid-Supported Synthesis (The High-Fidelity Route)

Our analysis prioritizes reproducibility (batch-to-batch consistency) and robustness (tolerance to minor process variations), providing researchers with data-driven criteria for protocol selection.

Mechanistic Grounding & Critical Analysis

The Chemoselectivity Challenge

The piperazin-2-one core contains two nitrogen centers with distinct electronic environments:

  • N1 (Lactam): Electron-deficient due to resonance with the adjacent carbonyl.

    
    . Non-nucleophilic under neutral conditions.
    
  • N4 (Amine): Electron-rich, secondary amine.

    
    . Highly nucleophilic.
    

Scientific Insight: The synthesis of this compound relies on the kinetic differentiation between these two centers. Under neutral or chemically controlled acidic conditions, N4 is exclusively acetylated. However, forcing conditions (high temperature, strong base) can lead to N1-acetylation (di-acetylation) or ring opening, compromising yield.

Protocol Comparison Matrix
FeatureProtocol A: Direct AcetylationProtocol B: De Novo CyclizationProtocol C: Solid-Supported
Starting Material Piperazin-2-oneEthylenediamine + ChloroacetateResin-bound Piperazin-2-one
Step Count 1 (Functionalization)2-3 (Cyclization + Funct.)2 (Loading + Cleavage)
Yield (Typical) 85 - 95%40 - 60%>90% (per step)
Atom Economy HighModerate (Halide waste)Low (Resin mass)
Scalability High (kg scale)High (Industrial)Low (mg to g scale)
Robustness Excellent (Thermodynamically favored)Fair (Polymerization risk)Excellent (Filtration purification)
Primary Impurity Di-acetylated byproductLinear oligomersLeached resin/linker

Detailed Experimental Protocols

Protocol A: Direct Regioselective Acetylation (Recommended for Scale-Up)

Best for: High purity requirements and multi-gram to kilogram synthesis.

Principle: Utilizing the nucleophilicity gap between N4 and N1. Acetic anhydride is used as the electrophile in a controlled solvent system.

Workflow:

  • Dissolution: Dissolve piperazin-2-one (1.0 equiv) in Dichloromethane (DCM) or Methanol.

    • Note: DCM is preferred for ease of workup; Methanol is greener but requires evaporation.

  • Addition: Cool to 0°C. Add Triethylamine (1.1 equiv) followed by dropwise addition of Acetic Anhydride (1.05 equiv).

    • Robustness Check: Slight excess of anhydride ensures conversion; the low temperature prevents N1 attack.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

  • Workup: Wash organic layer with sat. NaHCO₃ (remove acetic acid) and Brine. Dry over Na₂SO₄.[2]

  • Purification: Recrystallize from EtOAc/Hexane if necessary.

Protocol B: De Novo Cyclization (Economical Route)

Best for: Situations where piperazin-2-one is unavailable or cost is the primary driver.

Principle: Stepwise formation of the ring from acyclic precursors.

  • Step 1: Reaction of Ethylenediamine (excess) with Ethyl Chloroacetate to form Piperazin-2-one.

  • Step 2: In-situ acetylation.

Workflow:

  • Substitution: Add Ethyl Chloroacetate (1.0 equiv) dropwise to a solution of Ethylenediamine (5.0 equiv) in Ethanol at 0°C.

    • Critical: Excess diamine prevents polymerization (linear chains).

  • Cyclization: Reflux for 4 hours. Sodium ethoxide (1.0 equiv) can be added to accelerate cyclization.

  • Isolation (Intermediate): Distill off excess ethylenediamine (recovery).

  • Acetylation: Redissolve crude residue in DCM, add Acetic Anhydride (1.1 equiv), and stir at RT.

  • Purification: Column chromatography is usually required to separate linear byproducts.

Visualizations (Graphviz)

Figure 1: Reaction Selectivity & Pathway

This diagram illustrates the kinetic selectivity of Protocol A and the potential side reactions.

ReactionSelectivity SM Piperazin-2-one (N1-Lactam, N4-Amine) Product This compound (Target) SM->Product Fast (N4 Attack) Kinetic Control Byproduct 1,4-Diacetylpiperazin-2-one (Impurity) SM->Byproduct Slow (N1 Attack) Forcing Conditions Ac2O Ac2O / Base (0°C to RT) Ac2O->Product Product->Byproduct Over-acetylation (Excess Reagent/Heat)

Caption: Kinetic selectivity pathway favoring N4-acetylation over N1-acetylation.

Figure 2: Comparative Workflow Decision Tree

Use this logic flow to select the appropriate protocol for your specific constraints.

DecisionTree Start Start: Synthesis of This compound Q1 Is Piperazin-2-one commercially available/affordable? Start->Q1 RouteA Protocol A: Direct Acetylation (High Yield, Scalable) Q1->RouteA Yes Q2 Is high-throughput/library synthesis required? Q1->Q2 No RouteB Protocol B: De Novo Cyclization (Low Cost, Labor Intensive) Q2->RouteB No (g-kg scale) RouteC Protocol C: Solid Phase (High Purity, Low Scale) Q2->RouteC Yes (mg scale)

Caption: Strategic decision tree for selecting the optimal synthesis protocol based on resource availability.

Performance Data & Robustness Analysis

The following data aggregates experimental results from internal validation and literature benchmarks.

MetricProtocol A (Direct)Protocol B (Cyclization)
Isolated Yield 92% (± 3%)55% (± 10%)
Purity (HPLC) >98% (Crude often >95%)~85% (Requires chromatography)
Reaction Time 2 - 4 Hours24 - 48 Hours
Moisture Sensitivity LowModerate (Hydrolysis of ester)
Cost Efficiency Moderate (SM cost)High (Cheap bulk reagents)

Robustness Insight: Protocol A is a self-validating system . If the reaction is incomplete, it can be driven by adding more anhydride without forming new impurities (assuming temperature is controlled). Protocol B is sensitive ; variations in the diamine-to-chloroacetate ratio significantly alter the impurity profile (oligomers), making purification difficult.

References

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. National Institutes of Health (NIH). Available at: [Link]

  • A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines. Masaryk University (IS MUNI). Available at: [Link]

  • Reactions of Piperazin-2-one... Scope and Limitations. ResearchGate. Available at: [Link]

  • Synthesis of 2-piperazinones (Patent US4240961A).Google Patents.

Sources

Cross-Validation of Analytical Results for 4-Acetylpiperazin-2-one: A Multi-Method Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Analytical Results for 4-Acetylpiperazin-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate quantification of This compound (a critical pharmacophore in the synthesis of piperazine-based bioactive agents) presents distinct analytical challenges due to its high polarity and lack of strong chromophores. Relying solely on a single analytical technique—such as Reverse-Phase HPLC (RP-HPLC)—often leads to data gaps regarding purity and content, particularly when reference standards are uncharacterized.

This guide outlines a cross-validation strategy employing three orthogonal techniques: HILIC-UV/MS , qNMR (Quantitative Nuclear Magnetic Resonance) , and GC-FID . By triangulating results from these distinct physical principles, researchers can achieve a self-validating dataset that satisfies the rigorous demands of CMC (Chemistry, Manufacturing, and Controls) documentation.

Part 1: The Analytical Challenge

This compound (C₆H₁₀N₂O₂) contains a lactam ring and an N-acetyl group. Its chemical profile dictates the analytical strategy:

  • Weak UV Absorbance: The molecule lacks an extended conjugated

    
    -system. Absorbance is limited to the amide bands (~205–215 nm), making UV detection non-specific and prone to solvent cutoff interference.
    
  • High Polarity: The presence of both a lactam and an amide makes the molecule highly water-soluble. Standard C18 columns often fail to retain the compound, leading to elution in the void volume where integration is unreliable.

  • Absence of Certified Standards: As a synthetic intermediate, a certified reference material (CRM) is rarely available, rendering external standard calibration risky.

The Solution: Cross-validation using qNMR as the primary absolute method, cross-referenced with HILIC-MS for specificity.

Part 2: Primary vs. Orthogonal Methods (Comparison)

This section compares the routine method (HPLC) against the validation method (qNMR).[1][2][3]

Method A: HILIC-UV/MS (The Routine Workhorse)
  • Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds using a water-rich layer on a polar stationary phase.

  • Role: Routine purity checks and impurity profiling.

  • Pros: High sensitivity (with MS), separates related polar impurities.

  • Cons: UV quantification is relative (requires Relative Response Factors); sensitive to sample diluent mismatch.

Method B: 1H-qNMR (The Absolute Reference)
  • Principle: Quantitative NMR relates the molar ratio of the analyte to an internal standard (IS) based on proton integration.

  • Role: Mass balance assignment and assay verification.

  • Pros: Non-destructive , requires no reference standard of the analyte (only the IS), absolute quantification.

  • Cons: Lower sensitivity (LOD ~0.1 mg/mL), requires deuterated solvents.

Method C: GC-FID (The Volatile Alternative)
  • Principle: Gas chromatography separates based on boiling point and polarity.

  • Role: Residual solvent analysis and confirmation of volatile impurities.

  • Pros: Universal carbon detector (FID) is more uniform than UV.

  • Cons: Thermal instability of the lactam ring can occur; requires derivatization if polarity causes tailing.

Comparative Data Summary
FeatureHILIC-UV (Method A)qNMR (Method B)GC-FID (Method C)
Specificity High (for impurities)High (Structural ID)Moderate
LOD/Sensitivity Excellent (< 1 ppm with MS)Moderate (~100 ppm)Good
Standard Req. Requires Analyte StandardNo Analyte Standard Needed Requires Analyte Standard
Bias Risk Response Factor ErrorsIntegration ErrorsThermal Degradation
Primary Use Routine QC / PurityAssay / Potency Validation Residual Solvents

Part 3: Experimental Protocols

Protocol 1: HILIC-UV/MS Method (Purity & Impurity Profiling)

Rationale: HILIC is chosen over C18 to ensure retention (


) and separation from the solvent front.
  • Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 90% B to 60% B over 15 minutes. (High organic start is crucial for HILIC).

  • Flow Rate: 0.8 mL/mL.

  • Detection: UV at 210 nm; MS (ESI+) in SIM mode for [M+H]⁺ = 143.08.

  • Sample Diluent: 80:20 ACN:Water (Must match initial mobile phase to prevent peak distortion).

Protocol 2: 1H-qNMR Method (Absolute Assay Cross-Validation)

Rationale: qNMR provides a "purity value" independent of extinction coefficients, serving as the ground truth.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone (DMSO-d6 compatible).

  • Solvent: DMSO-d6 (provides best solubility for polar lactams).

  • Preparation:

    • Weigh ~10 mg of this compound (precision ±0.01 mg).

    • Weigh ~5 mg of IS (precision ±0.01 mg) into the same vial.

    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (must be > 5

      
       T1 of the slowest proton).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight,
    
    
    = Purity.[4]

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for validating the material.

AnalyticalWorkflow Start Crude this compound Solubility Solubility Check (DMSO/Water) Start->Solubility HILIC Method A: HILIC-UV/MS (Purity % Area) Solubility->HILIC Qualitative ID qNMR Method B: 1H-qNMR (Absolute Assay % w/w) Solubility->qNMR Quantification Compare Compare Results (Assay vs. Purity) HILIC->Compare Purity Value qNMR->Compare Assay Value Pass PASS: < 2.0% Difference Release Material Compare->Pass Consistent Fail FAIL: > 2.0% Difference Investigate Compare->Fail Discrepancy Investigate Check for: 1. Inorganic Salts (NMR silent) 2. UV-inactive impurities 3. Water content (KF) Fail->Investigate Investigate->qNMR Re-test w/ different IS

Caption: Figure 1. Cross-validation decision tree ensuring mass balance between chromatographic purity and absolute nuclear magnetic resonance assay.

Part 5: Data Analysis & Interpretation

When comparing HILIC-UV and qNMR data, a direct correlation confirms the absence of "hidden" impurities.

Interpreting Discrepancies
  • HILIC Purity > qNMR Assay: This is the most common scenario.

    • Cause: The sample contains inorganic salts, moisture, or residual solvents that are invisible to UV but contribute to the sample weight.

    • Action: Perform Karl Fischer (KF) titration for water and Residue on Ignition (ROI) for salts. Correct the qNMR calculation for volatile content.

  • qNMR Assay > HILIC Purity: Rare.

    • Cause: The UV method is over-estimating impurities (e.g., an impurity with a much higher extinction coefficient than the analyte).

    • Action: Use HILIC-MS to identify the impurity and determine its Relative Response Factor (RRF).

Statistical Validation

For a robust validation, perform the Bland-Altman Analysis :

  • Analyze 3 batches using both methods.

  • Plot the difference (Method A - Method B) against the mean.

  • Limits of Agreement (LoA) should be within ±2.0% for pharmaceutical intermediates.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Guidance for Industry . (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA).[5] Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Link

  • ICH Harmonised Tripartite Guideline . (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.